molecular formula C9H8O2S B1322186 1-Ethynyl-4-(methylsulfonyl)benzene CAS No. 340771-31-5

1-Ethynyl-4-(methylsulfonyl)benzene

Cat. No.: B1322186
CAS No.: 340771-31-5
M. Wt: 180.23 g/mol
InChI Key: LFIDRFMWWROMOU-UHFFFAOYSA-N
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Description

1-Ethynyl-4-(methylsulfonyl)benzene is a useful research compound. Its molecular formula is C9H8O2S and its molecular weight is 180.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethynyl-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c1-3-8-4-6-9(7-5-8)12(2,10)11/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIDRFMWWROMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621932
Record name 1-Ethynyl-4-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340771-31-5
Record name 1-Ethynyl-4-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethynyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to 1-Ethynyl-4-(methylsulfonyl)benzene, a valuable building block in medicinal chemistry and materials science. The described methodology is broken down into a two-step process, commencing with a Sonogashira coupling reaction followed by a deprotection step. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate replication and adaptation in a laboratory setting.

Introduction

This compound is an organic compound featuring a terminal alkyne and a methylsulfonyl group attached to a benzene ring. The ethynyl group serves as a versatile handle for further chemical modifications, such as click chemistry and cross-coupling reactions, while the electron-withdrawing methylsulfonyl moiety can modulate the electronic properties and metabolic stability of derivative molecules. These characteristics make it a sought-after intermediate in the synthesis of pharmaceuticals and functional materials. This guide details a robust synthetic route starting from commercially available precursors.

Overall Synthesis Pathway

The synthesis of this compound is accomplished via a two-step sequence. The first step involves the palladium-catalyzed Sonogashira coupling of a 4-halophenyl methyl sulfone with trimethylsilylacetylene (TMSA). The resulting trimethylsilyl-protected alkyne is then subjected to deprotection to yield the final product. 4-Bromophenyl methyl sulfone is a readily available starting material for this pathway.

Synthesis_Pathway A 4-Bromophenyl methyl sulfone B ((4-(Methylsulfonyl)phenyl)ethynyl)trimethylsilane A->B Sonogashira Coupling (Pd catalyst, CuI, Base, TMSA) C This compound B->C Desilylation (K2CO3, MeOH)

Caption: Overall synthesis pathway for this compound.

Step 1: Sonogashira Coupling of 4-Bromophenyl methyl sulfone and Trimethylsilylacetylene

The initial step involves the formation of a carbon-carbon bond between 4-bromophenyl methyl sulfone and trimethylsilylacetylene. This is achieved through a Sonogashira coupling reaction, a powerful method for the synthesis of substituted alkynes.

Experimental Protocol

Materials:

  • 4-Bromophenyl methyl sulfone

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry, inert-atmosphere flask, add 4-bromophenyl methyl sulfone (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF as the solvent.

  • To the stirred suspension, add triethylamine (2.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.2 eq).

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ((4-(methylsulfonyl)phenyl)ethynyl)trimethylsilane.

Quantitative Data
ParameterValueReference
Typical Yield85-95%[1]
Purity>95% (by NMR)-

Experimental Workflow

Sonogashira_Workflow A Add 4-bromophenyl methyl sulfone, Pd(PPh3)2Cl2, CuI to flask B Add anhydrous THF A->B C Add TEA and TMSA B->C D Heat to 60-70 °C C->D E Monitor by TLC D->E F Cool and filter E->F G Concentrate F->G H Column Chromatography G->H I I H->I ((4-(Methylsulfonyl)phenyl)ethynyl)trimethylsilane

Caption: Experimental workflow for the Sonogashira coupling step.

Step 2: Desilylation of ((4-(Methylsulfonyl)phenyl)ethynyl)trimethylsilane

The final step is the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne, this compound. A mild and efficient method for this transformation is the use of potassium carbonate in methanol.[2]

Experimental Protocol

Materials:

  • ((4-(Methylsulfonyl)phenyl)ethynyl)trimethylsilane

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve ((4-(methylsulfonyl)phenyl)ethynyl)trimethylsilane (1.0 eq) in methanol.

  • Add potassium carbonate (0.2 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.[2]

  • Once the starting material is consumed, remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain this compound as a solid. Further purification can be achieved by recrystallization if necessary.

Quantitative Data
ParameterValueReference
Typical Yield>90%[2]
Purity>98% (by NMR)-

Experimental Workflow

Desilylation_Workflow A Dissolve silylated alkyne in MeOH B Add K2CO3 A->B C Stir at room temperature B->C D Monitor by TLC C->D E Remove MeOH D->E F DCM/Water extraction E->F G Dry and concentrate F->G H H G->H This compound

Caption: Experimental workflow for the desilylation step.

Alternative Starting Material: 4-Iodophenyl methyl sulfone

While 4-bromophenyl methyl sulfone is a suitable starting material, 4-iodophenyl methyl sulfone can also be employed in the Sonogashira coupling, often with higher reactivity. If not commercially available, it can be synthesized from 4-iodothioanisole.

Synthesis of 4-Iodophenyl methyl sulfone

Materials:

  • 4-Iodothioanisole

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-iodothioanisole (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitor by TLC).

  • Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-iodophenyl methyl sulfone.

Quantitative Data for Oxidation
ParameterValueReference
Typical Yield80-90%[3]
Purity>97%-

Conclusion

The synthetic pathway detailed in this guide provides a clear and reproducible method for obtaining this compound. The use of a Sonogashira coupling followed by a simple desilylation step offers high yields and purity. The provided experimental protocols and workflows are intended to serve as a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient production of this versatile chemical intermediate.

References

1-Ethynyl-4-(methylsulfonyl)benzene chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-Ethynyl-4-(methylsulfonyl)benzene. This compound, featuring a terminal alkyne and a methylsulfonyl group, is a potentially valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the sulfonyl group and the reactive ethynyl moiety make it an interesting candidate for various chemical transformations, including click chemistry and cross-coupling reactions. This document consolidates available data on its physicochemical properties, provides a detailed experimental protocol for its synthesis, and discusses its structural characteristics.

Chemical Structure and Identification

This compound is an aromatic organic compound. The structure consists of a benzene ring substituted with an ethynyl group (-C≡CH) and a methylsulfonyl group (-SO₂CH₃) at the para position (1,4-substitution).

IdentifierValue
IUPAC Name This compound
CAS Number 340771-31-5[1][2][3]
Molecular Formula C₉H₈O₂S[1][2]
SMILES O=S(C1=CC=C(C#C)C=C1)(C)=O[1]
InChI InChI=1S/C9H8O2S/c1-3-8-4-6-9(7-5-8)12(2,10)11/h1,4-7H,2H3

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. While some experimental data is available, certain properties like melting and boiling points are primarily based on predictions. The presence of the polar methylsulfonyl group is expected to increase its solubility in polar organic solvents.[1]

PropertyValueSource
Molecular Weight 180.22 g/mol [1][2]
Appearance Yellow solid[3]
Boiling Point 327.7 ± 34.0 °CPredicted
Density 1.25 ± 0.1 g/cm³Predicted
LogP 1.0714[1]
Topological Polar Surface Area (TPSA) 34.14 Ų[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 1[1]

Synthesis

A detailed experimental protocol for the synthesis of this compound has been reported.[3] The synthesis involves the desilylation of a protected alkyne precursor.

Experimental Protocol

Reaction: Desilylation of (4-methylsulfonylphenylethynyl)trimethylsilane.

Materials:

  • (4-methylsulfonylphenylethynyl)trimethylsilane (20.7 g, 82.0 mmol)

  • Tetrabutylammonium fluoride hydrate (8.80 g, 27.3 mmol)

  • Tetrahydrofuran (THF), anhydrous (450 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Magnesium sulfate

  • Dichloromethane

  • Hexane

  • Silica gel (230-400 mesh)

Procedure:

  • To a solution of (4-methylsulfonylphenylethynyl)trimethylsilane in tetrahydrofuran, add tetrabutylammonium fluoride hydrate. The reaction mixture will immediately turn from yellow to red.

  • Monitor the reaction, which should be complete within 5 minutes.

  • Remove the solvent under vacuum.

  • To the residue, add water and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate.

  • Suspend the residue in dichloromethane and filter off any insoluble material.

  • Concentrate the filtrate to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel using an eluent of 0-25% ethyl acetate in hexane to yield 1-ethynyl-4-methylsulfonylbenzene as a yellow solid (10.7 g, 72% yield).[3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start Materials: (4-methylsulfonylphenylethynyl)trimethylsilane Tetrabutylammonium fluoride hydrate THF reaction Desilylation Reaction (5 minutes) start->reaction solvent_removal Solvent Removal (Vacuum) reaction->solvent_removal extraction Aqueous Work-up: 1. Add Water 2. Extract with Ethyl Acetate (3x) 3. Wash with Water & Brine solvent_removal->extraction drying Drying and Concentration: 1. Dry with MgSO4 2. Filter 3. Concentrate extraction->drying precipitation Precipitation: 1. Suspend in Dichloromethane 2. Filter drying->precipitation chromatography Flash Chromatography (Silica gel, 0-25% EtOAc in Hexane) precipitation->chromatography final_product Final Product: This compound (Yellow Solid) chromatography->final_product

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR:

    • The aromatic protons would appear as two doublets in the range of δ 7.5-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring.

    • The acetylenic proton (-C≡CH) would likely be a singlet around δ 3.0-3.5 ppm.

    • The methyl protons of the sulfonyl group (-SO₂CH₃) would appear as a sharp singlet around δ 3.0-3.2 ppm.

  • ¹³C NMR:

    • Aromatic carbons would be observed in the region of δ 120-145 ppm.

    • The two acetylenic carbons (-C≡CH) would appear in the range of δ 80-90 ppm.

    • The methyl carbon of the sulfonyl group would be found around δ 44-46 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • A sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch.

  • A weak to medium absorption around 2100-2150 cm⁻¹ for the C≡C triple bond stretch.

  • Strong absorptions in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric) for the S=O stretching of the sulfonyl group.

  • Absorptions in the 1600-1450 cm⁻¹ region corresponding to the aromatic C=C stretching.

Mass Spectrometry (MS) (Predicted)
  • The molecular ion peak (M⁺) would be observed at m/z = 180.

  • Common fragmentation patterns would likely involve the loss of the methyl group (M-15), the entire methylsulfonyl group (M-79), or cleavage of the ethynyl group.

Reactivity and Potential Applications

The chemical structure of this compound suggests its utility in a variety of chemical reactions.

  • The terminal alkyne functionality makes it a suitable partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, allowing for the facile construction of 1,2,3-triazole-containing molecules. It can also participate in Sonogashira coupling and other cross-coupling reactions.

  • The methylsulfonyl group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the acidity of the acetylenic proton. Sulfone moieties are present in numerous biologically active compounds and can act as hydrogen bond acceptors, potentially influencing drug-receptor interactions.

Given these features, this compound is a promising building block for the synthesis of novel compounds for:

  • Drug Discovery: As a fragment for library synthesis to explore new chemical space.

  • Materials Science: For the creation of functional polymers and other advanced materials.

Biological Activity

To date, there is no specific publicly available information on the biological activity or signaling pathway involvement of this compound. However, the sulfone moiety is a common feature in a number of approved drugs with diverse therapeutic applications. Further screening of this compound in various biological assays would be necessary to determine its potential pharmacological profile.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily synthesizable and versatile chemical building block. Its bifunctional nature, combining a reactive alkyne with a polar sulfonyl group, makes it an attractive starting material for the development of new molecules in drug discovery and materials science. While comprehensive experimental data on its properties and biological activity are still limited, this guide provides a solid foundation of its known chemical characteristics and a detailed protocol for its preparation, serving as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to 1-Ethynyl-4-(methylsulfonyl)benzene (CAS: 340771-31-5) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 1-Ethynyl-4-(methylsulfonyl)benzene (CAS: 340771-31-5), a versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. The document details its chemical and physical properties, provides a known synthesis protocol, and explores its applications, particularly as a terminal alkyne for the construction of complex molecular architectures. While direct evidence of this specific compound in advanced clinical or preclinical studies is limited, this guide illustrates its potential role in drug discovery by drawing parallels with structurally similar compounds that have shown significant therapeutic activity. This includes a detailed examination of the role of the ethynylphenyl moiety in the development of potent kinase inhibitors, complete with representative experimental workflows and signaling pathway diagrams to provide researchers with a practical framework for its application.

Chemical Identity and Properties

This compound is an organic compound featuring a benzene ring substituted with an ethynyl group and a methylsulfonyl group.[1] The presence of the terminal alkyne makes it a valuable precursor for a variety of chemical transformations, including Sonogashira coupling and "click chemistry" reactions.[2] The methylsulfonyl group, a strong electron-withdrawing group, influences the electronic properties of the molecule, enhancing its reactivity and modulating the properties of its derivatives.

Table 1: Chemical Identifiers and Synonyms

IdentifierValue
CAS Number 340771-31-5
Molecular Formula C₉H₈O₂S
Molecular Weight 180.22 g/mol
IUPAC Name This compound
Synonyms 4-Ethynylphenyl methyl sulfone, Benzene, 1-ethynyl-4-(methylsulfonyl)-

Table 2: Physical and Chemical Properties

PropertyValue
Purity ≥98%
Density 1.25 g/cm³
Refractive Index 1.57
Topological Polar Surface Area (TPSA) 34.14 Ų
logP 1.0714
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 0
Rotatable Bonds 1
Storage Store at room temperature in a dry, sealed place.

Synthesis Protocol

A common method for the synthesis of this compound involves the desilylation of a protected alkyne precursor. The following protocol is a representative example:

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve (4-methylsulfonylphenylethynyl)trimethylsilane (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Deprotection: Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq) in THF to the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. Its bifunctional nature, with a reactive alkyne and a modifiable sulfonyl group, makes it an attractive starting material in several fields.

Medicinal Chemistry and Drug Discovery

The ethynylphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a number of potent therapeutic agents. While specific research detailing the direct use of this compound in drug development is not extensively published, its structural motifs are present in compounds with significant biological activity.

Case Study: AKE-72, a Potent Pan-BCR-ABL Inhibitor

A notable example is the discovery of AKE-72, a potent inhibitor of the BCR-ABL kinase, including the drug-resistant T315I mutant, which is implicated in Chronic Myeloid Leukemia (CML).[3] AKE-72 features a 3-((3-amino-1H-indazol-4-yl)ethynyl)phenyl moiety, demonstrating the importance of the ethynyl-benzene core in achieving high-affinity binding to the kinase active site. The synthesis of such inhibitors often involves a key Sonogashira coupling step where a terminal alkyne, structurally analogous to this compound, is coupled with an appropriate heterocyclic partner.

Hypothetical Signaling Pathway: BCR-ABL Inhibition

The following diagram illustrates the general mechanism of action for a BCR-ABL inhibitor.

BCR_ABL_Inhibition cluster_kinase Kinase Activity BCR_ABL BCR-ABL Kinase pSubstrate Phosphorylated Substrate BCR_ABL->pSubstrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Inhibitor This compound Derivative (e.g., AKE-72) Inhibitor->BCR_ABL Inhibition

Caption: BCR-ABL kinase inhibition by a derivative.

Representative Experimental Workflow: Kinase Inhibitor Discovery

The following diagram outlines a typical workflow for the discovery and evaluation of kinase inhibitors, a process where this compound could serve as a key starting material.

Kinase_Inhibitor_Workflow Start Synthesis of Compound Library (using this compound) Screening High-Throughput Screening (Kinase Inhibition Assay) Start->Screening Hit_ID Hit Identification & Lead Selection Screening->Hit_ID Optimization Lead Optimization (Structure-Activity Relationship) Hit_ID->Optimization Optimization->Start Iterative Synthesis In_Vitro In Vitro Evaluation (Cell-based Assays, e.g., K-562) Optimization->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

References

Spectroscopic Data and Experimental Protocols for 1-Ethynyl-4-(methylsulfonyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 1-Ethynyl-4-(methylsulfonyl)benzene. Due to the limited availability of directly published spectra, this guide presents predicted data based on the analysis of its functional groups and comparison with structurally similar molecules. It also includes comprehensive, generalized experimental protocols for acquiring such data.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 4-Ethynylphenyl methyl sulfone, p-(Methylsulfonyl)phenylacetylene

  • CAS Number: 340771-31-5

  • Molecular Formula: C₉H₈O₂S

  • Molecular Weight: 180.22 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90Doublet2HAromatic H (ortho to -SO₂CH₃)
~7.65Doublet2HAromatic H (ortho to -C≡CH)
~3.40Singlet1HAcetylenic H (-C≡CH )
~3.05Singlet3HMethyl H (-SO₂CH₃ )

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~140Aromatic C (ipso, attached to -SO₂CH₃)
~133Aromatic C (ortho to -SO₂CH₃)
~128Aromatic C (ortho to -C≡CH)
~127Aromatic C (ipso, attached to -C≡CH)
~83Acetylenic C (-C ≡CH)
~80Acetylenic C (-C≡C H)
~45Methyl C (-SO₂CH₃ )
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H stretch (alkyne)
~3100-3000MediumC-H stretch (aromatic)
~2110Medium, SharpC≡C stretch (alkyne)
~1600, 1485MediumC=C stretch (aromatic ring)
~1320, 1150StrongS=O stretch (sulfonyl)
~840StrongC-H out-of-plane bend (p-disubstituted benzene)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/zRelative IntensityAssignment
180High[M]⁺ (Molecular Ion)
165Medium[M - CH₃]⁺
101High[M - SO₂CH₃]⁺
75Medium[C₆H₃]⁺

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

Procedure:

  • Accurately weigh the sample and transfer it to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.

  • Securely cap the tube and vortex until the sample is completely dissolved.

  • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.

  • Place the sample into the NMR spectrometer.

  • Acquire the spectra using standard instrument parameters for ¹H and ¹³C NMR. This includes tuning and matching the probe, locking onto the deuterium signal of the solvent, and shimming to optimize magnetic field homogeneity.

  • Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum and assign the signals in both spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert setup Lock, Tune, Shim insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectra phase->reference Analysis Analysis reference->Analysis

Caption: Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum of the solid sample.

Materials:

  • This compound (~1-2 mg)

  • Potassium bromide (KBr), spectroscopy grade (~100-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Procedure:

  • Gently grind the KBr in the agate mortar to a fine powder.

  • Add the sample to the mortar and mix thoroughly with the KBr. The mixture should have a uniform, fine consistency.

  • Transfer a portion of the mixture to the pellet-forming die.

  • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Record the background spectrum (air).

  • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Identify and label the significant absorption peaks.

IR_Workflow cluster_prep KBr Pellet Preparation cluster_acq Spectral Acquisition grind_kbr Grind KBr mix Mix Sample with KBr grind_kbr->mix press Press into Pellet mix->press place_pellet Place Pellet in Spectrometer press->place_pellet bg_scan Record Background place_pellet->bg_scan sample_scan Record Sample Spectrum bg_scan->sample_scan Peak Analysis Peak Analysis sample_scan->Peak Analysis

Caption: Experimental workflow for IR spectroscopy (KBr pellet method).

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Materials:

  • This compound (~1 mg)

  • Volatile organic solvent (e.g., methanol or acetonitrile)

  • Vial

  • Mass spectrometer (e.g., with Electron Ionization source)

Procedure:

  • Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

  • Introduce the sample into the mass spectrometer. For a solid sample with sufficient volatility, a direct insertion probe can be used. Alternatively, the solution can be injected if using a GC-MS or LC-MS system.

  • For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

  • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

  • The detector records the abundance of each ion.

  • The resulting mass spectrum is plotted as relative intensity versus m/z.

  • Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

MS_Logic cluster_compound This compound cluster_fragments Predicted Fragments compound C₉H₈O₂S M [M]⁺ m/z = 180 compound->M Ionization M_minus_CH3 [M - CH₃]⁺ m/z = 165 M->M_minus_CH3 Loss of -CH₃ M_minus_SO2CH3 [M - SO₂CH₃]⁺ m/z = 101 M->M_minus_SO2CH3 Loss of -SO₂CH₃

Caption: Logical relationship of the parent molecule to its predicted mass fragments.

Physical properties of 1-Ethynyl-4-(methylsulfonyl)benzene (melting point, boiling point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physical properties of the compound 1-Ethynyl-4-(methylsulfonyl)benzene. It includes a summary of its physical characteristics and standardized experimental protocols for their determination, which are crucial for its application in research and drug development.

Core Physical Properties

The physical properties of a compound are critical for its handling, formulation, and application in various scientific contexts. Below is a summary of the available data for this compound.

Data Presentation
Physical PropertyValueSource
Melting Point Data not available in the reviewed literature.N/A
Boiling Point 327.7 ± 34.0 °C (Predicted)
Solubility Specific data not available. A general protocol for determination is provided below.N/A

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following are detailed methodologies for ascertaining the melting point, boiling point, and solubility of a solid organic compound such as this compound.

Melting Point Determination

The melting point is a key indicator of a compound's purity.[1][2] A pure crystalline solid will exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small sample of the compound is finely ground and packed into a capillary tube to a height of 1-2 mm.[1][3]

  • The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[3]

  • The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[4]

  • The heating rate is then reduced to approximately 1-2°C per minute to allow for accurate observation.[4]

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample has liquefied is recorded as the end of the melting range.[1]

Boiling Point Determination (Microscale Method)

For small quantities of a substance, a microscale boiling point determination is appropriate.[5]

Apparatus:

  • Melting point apparatus or Thiele tube[6]

  • Small test tube or Durham tube[6]

  • Capillary tube, sealed at one end

  • Thermometer

Procedure:

  • A few drops of the liquid sample are placed in a small test tube.[7]

  • A capillary tube, with its open end down, is placed inside the test tube containing the sample.[6]

  • The test tube is attached to a thermometer and heated in a Thiele tube or a melting point apparatus.[5][6]

  • As the sample is heated, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a rapid and continuous stream of bubbles is observed, and then the heat source is removed.

  • The liquid will begin to cool, and the stream of bubbles will slow down. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

A qualitative assessment of solubility in various solvents can provide valuable information about a compound's polarity and potential intermolecular interactions.[8][9]

Apparatus:

  • Small test tubes

  • Spatula

  • A range of solvents (e.g., water, diethyl ether, 5% NaOH, 5% HCl, and concentrated H₂SO₄)[10]

Procedure:

  • Approximately 25 mg of the compound is placed into a small test tube.[8]

  • 0.75 mL of the selected solvent is added in small portions.[8]

  • The test tube is shaken vigorously after each addition.

  • The compound is classified as "soluble" if it dissolves completely. It is deemed "insoluble" if it does not visibly dissolve.[9]

  • This process is repeated for a range of solvents to create a solubility profile. The solubility in acidic and basic solutions can indicate the presence of basic or acidic functional groups, respectively.[11]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for characterizing the physical properties of a novel or uncharacterized compound.

G cluster_0 Compound Characterization Workflow A Obtain Pure Sample of This compound B Melting Point Determination A->B C Boiling Point Determination (Microscale) A->C D Solubility Profiling A->D E Record and Analyze Data B->E C->E D->E

Caption: Workflow for Physical Property Determination.

References

Reactivity of the Ethynyl Group in 1-Ethynyl-4-(methylsulfonyl)benzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-(methylsulfonyl)benzene is a versatile bifunctional organic compound featuring a terminal alkyne (ethynyl group) and a potent electron-withdrawing methylsulfonyl group attached to a benzene ring. This unique combination of functional groups imparts distinct reactivity to the ethynyl moiety, making it a valuable building block in medicinal chemistry, materials science, and organic synthesis. The electron-deficient nature of the aromatic ring, induced by the sulfonyl group, significantly influences the reactivity of the ethynyl group in various transformations, including coupling reactions, cycloadditions, and nucleophilic additions. This technical guide provides a comprehensive overview of the reactivity of the ethynyl group in this compound, complete with experimental protocols and quantitative data where available.

Core Reactivity Profile

The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group, both through inductive and resonance effects. This electronic influence is transmitted through the benzene ring to the ethynyl group, resulting in a polarization of the carbon-carbon triple bond and an increase in the acidity of the terminal acetylenic proton. This heightened reactivity makes the ethynyl group in this compound a versatile handle for a variety of chemical transformations.

Key Reactions of the Ethynyl Group

The activated nature of the ethynyl group in this compound allows it to participate in a range of important organic reactions. The primary reaction classes explored for this compound and its analogs are Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and nucleophilic additions.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The increased acidity of the terminal proton in this compound facilitates the formation of the key copper acetylide intermediate, often leading to high yields and mild reaction conditions.

Logical Workflow for Sonogashira Coupling:

Sonogashira_Workflow Reactants This compound + Aryl Halide Reaction_Setup Reaction Setup under Inert Atmosphere Reactants->Reaction_Setup Catalysts Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) + Cu(I) Co-catalyst (e.g., CuI) Catalysts->Reaction_Setup Base Amine Base (e.g., Et₃N) Base->Reaction_Setup Solvent Solvent (e.g., THF, DMF) Solvent->Reaction_Setup Reaction Reaction at RT to elevated temp. Reaction_Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Diarylacetylene Product Purification->Product

Caption: Generalized workflow for a Sonogashira cross-coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 eq.).

  • Add a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 eq.).

  • To the stirred solution, add the terminal alkyne (1.0-1.2 eq.) via syringe.

  • The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling of Aryl Alkynes

The following table summarizes representative yields for the Sonogashira coupling of various terminal alkynes with aryl halides, demonstrating the generally high efficiency of this reaction.

Terminal AlkyneAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylacetylene4-IodotoluenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT295
1-Ethynyl-4-nitrobenzeneIodobenzenePd(PPh₃)₄ / CuIEt₃NDMF801288
1-Ethynyl-4-methoxybenzene4-IodoanisolePdCl₂(PPh₃)₂ / CuIEt₃NTHF60692

Note: The data presented are from various sources and are intended to be representative. Actual yields may vary depending on the specific substrates and reaction conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition, often referred to as "click chemistry," is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole. The electron-withdrawing methylsulfonyl group in this compound is expected to enhance the reactivity of the alkyne in this transformation.

Signaling Pathway for CuAAC Reaction:

CuAAC_Pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle Alkyne This compound Cu_acetylide Copper Acetylide Intermediate Alkyne->Cu_acetylide forms Azide Organic Azide (R-N₃) Cu_I Cu(I) Catalyst Cu_I->Cu_acetylide reacts with Triazole_product 1,2,3-Triazole Product Cu_acetylide->Triazole_product reacts with Azide Triazole_product->Cu_I regenerates

Caption: Simplified catalytic cycle for the CuAAC reaction.

Experimental Protocol: General Procedure for CuAAC Reaction

A general protocol for the copper(I)-catalyzed cycloaddition of an alkyne with an azide is provided below.

  • In a reaction vessel, dissolve the organic azide (1.0 eq.) and this compound (1.0 eq.) in a suitable solvent system (e.g., a mixture of t-butanol and water).

  • To this solution, add a copper(II) sulfate solution (e.g., 0.1 M in water, 0.01-0.05 eq.) followed by a freshly prepared solution of a reducing agent (e.g., sodium ascorbate, 0.1-0.2 eq.) to generate the active Cu(I) catalyst in situ.

  • The reaction mixture is stirred vigorously at room temperature and monitored by TLC.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Quantitative Data for CuAAC Reactions of Aryl Alkynes

The following table presents typical yields for the CuAAC reaction between various aryl alkynes and benzyl azide, highlighting the high efficiency of this transformation.

Aryl AlkyneAzideCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
PhenylacetyleneBenzyl AzideCuSO₄ / Na Ascorbatet-BuOH/H₂ORT1-4>95
1-Ethynyl-4-nitrobenzeneBenzyl AzideCuSO₄ / Na Ascorbatet-BuOH/H₂ORT191
1-Ethynyl-4-methoxybenzeneBenzyl AzideCuSO₄ / Na Ascorbatet-BuOH/H₂ORT293

Note: The data presented are from various sources and are intended to be representative. Actual yields may vary depending on the specific substrates and reaction conditions.

Nucleophilic Addition (Michael Addition)

The electron-withdrawing methylsulfonyl group renders the ethynyl group in this compound susceptible to nucleophilic attack, in a reaction analogous to a Michael addition. Nucleophiles such as thiols and amines can add across the triple bond, typically with anti-stereoselectivity, to form vinyl sulfones.

Logical Relationship for Michael Addition:

Michael_Addition Alkyne This compound (Michael Acceptor) Adduct Vinyl Sulfone Adduct Alkyne->Adduct Nucleophile Nucleophile (e.g., Thiol, Amine) Nucleophile->Adduct Base Base (optional) Base->Nucleophile activates

Caption: Logical relationship in a Michael addition reaction.

Experimental Protocol: General Procedure for Thiol-Michael Addition

While a specific protocol for this compound is not available, a general procedure for the Michael addition of a thiol to an activated alkyne is as follows:

  • Dissolve the activated alkyne (1.0 eq.) in a suitable solvent (e.g., THF, ethanol, or acetonitrile).

  • Add the thiol (1.0-1.2 eq.) to the solution.

  • In some cases, a catalytic amount of a base (e.g., triethylamine or DBU) is added to facilitate the reaction by generating the more nucleophilic thiolate.

  • The reaction is stirred at room temperature or heated, and its progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford the vinyl sulfide product.

Quantitative Data for Michael Addition to Activated Alkynes

The following table provides representative yields for the Michael addition of thiols to various activated alkynes.

Activated AlkyneThiolBaseSolventTemp (°C)Time (h)Yield (%)
Phenylpropiolic acidThiophenolEt₃NEtOHRT290
Ethyl propiolateBenzyl mercaptanDBUCH₂Cl₂RT195
3-Butyn-2-oneThiophenolNoneNeatRT0.593

Note: The data presented are from various sources and are intended to be representative. Actual yields may vary depending on the specific substrates and reaction conditions.

Conclusion

The ethynyl group in this compound exhibits enhanced reactivity due to the strong electron-withdrawing nature of the methylsulfonyl substituent. This makes it a valuable synthon for a variety of important chemical transformations, including Sonogashira couplings, copper-catalyzed azide-alkyne cycloadditions, and nucleophilic additions. The protocols and data presented in this guide, while generalized from related systems due to a lack of specific literature on the title compound, provide a strong foundation for researchers and drug development professionals to design and execute synthetic strategies utilizing this versatile building block. Further investigation into the specific reaction kinetics and substrate scope for this compound is warranted to fully exploit its synthetic potential.

The Strategic Role of the Methylsulfonyl Group in 1-Ethynyl-4-(methylsulfonyl)benzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides a comprehensive analysis of 1-Ethynyl-4-(methylsulfonyl)benzene, a versatile building block for researchers, scientists, and drug development professionals. The document elucidates the pivotal role of the methylsulfonyl group in influencing the compound's physicochemical properties, reactivity, and potential applications in medicinal chemistry and materials science.

Core Compound Overview

This compound (CAS No. 340771-31-5) is an organic compound featuring a benzene ring substituted with an ethynyl group and a methylsulfonyl group at the para position.[1][2] This unique substitution pattern imparts a distinct set of chemical characteristics that are of significant interest in the synthesis of complex organic molecules. The presence of the terminal alkyne functionality allows for a range of coupling reactions, while the methylsulfonyl group acts as a potent electron-withdrawing moiety, modulating the electronic properties of the aromatic system.[1]

Physicochemical Properties

The methylsulfonyl group significantly influences the physicochemical properties of the benzene ring. Its strong electron-withdrawing nature enhances the compound's polarity and is expected to increase its solubility in polar organic solvents.[1] A summary of the available quantitative data is presented in Table 1.

PropertyValueSource
Molecular Formula C₉H₈O₂S[2]
Molecular Weight 180.22 g/mol [2]
CAS Number 340771-31-5[1]
Predicted Density 1.25 ± 0.1 g/cm³[3]
Predicted Boiling Point 327.7 ± 34.0 °C[3]
Hammett Constant (σp) 0.73
Hammett Constant (σm) 0.64

Note: Experimental data for melting point and solubility were not available in the reviewed literature. The provided density and boiling point are predicted values.

Synthesis and Reactivity

Synthesis of this compound

A common synthetic route to this compound involves the desilylation of a protected alkyne precursor.[1] A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound [1]

  • Starting Material: (4-methylsulfonylphenylethynyl)trimethylsilane

  • Reagents: Tetrabutylammonium fluoride (TBAF), Tetrahydrofuran (THF), Ethyl acetate, Dichloromethane, Water, Brine, Magnesium sulfate.

  • Procedure:

    • Dissolve (4-methylsulfonylphenylethynyl)trimethylsilane in THF.

    • Add a solution of TBAF in THF to the reaction mixture.

    • Monitor the reaction until completion (e.g., by TLC).

    • Remove the solvent under reduced pressure.

    • To the residue, add water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Suspend the crude product in dichloromethane and filter to remove any insoluble material.

    • Concentrate the filtrate to yield the crude product.

    • Purify the crude product by flash chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to obtain this compound.

Synthesis_Workflow start Start starting_material Starting Material: (4-methylsulfonylphenylethynyl)trimethylsilane start->starting_material reagents Reagents: Tetrabutylammonium fluoride (TBAF) Tetrahydrofuran (THF) reaction Desilylation Reaction reagents->reaction starting_material->reaction workup Aqueous Workup (Extraction with Ethyl Acetate) reaction->workup purification Purification (Flash Chromatography) workup->purification product Product: This compound purification->product EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates and Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Potential Inhibitor (Derived from This compound) Inhibitor->EGFR Blocks ATP Binding

References

An In-depth Technical Guide to the Applications of 1-Ethynyl-4-(methylsulfonyl)benzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-4-(methylsulfonyl)benzene is a versatile bifunctional reagent that has garnered significant interest in modern organic synthesis. Its unique electronic properties, stemming from the presence of a terminal alkyne and a potent electron-withdrawing methylsulfonyl group, render it a highly valuable building block for the construction of complex organic molecules. This technical guide explores the core applications of this compound, with a particular focus on its utility in Sonogashira cross-coupling reactions and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." Detailed experimental protocols, quantitative data, and mechanistic insights are provided to facilitate its application in research and development, particularly within the pharmaceutical and materials science sectors.

Introduction

The strategic incorporation of specific functional groups is paramount in the design and synthesis of novel molecular entities with desired chemical and biological properties. This compound (CAS 340771-31-5), also known as 4-ethynylphenyl methyl sulfone, presents a compelling scaffold for synthetic chemists.[1] The molecule's terminal alkyne functionality serves as a versatile handle for carbon-carbon bond formation, while the para-substituted methylsulfonyl group significantly influences the reactivity of the aromatic ring and the acidity of the alkynyl proton. This guide will delve into the primary synthetic transformations where this compound serves as a key reactant, providing practical guidance for its effective utilization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 340771-31-5[2]
Molecular Formula C₉H₈O₂S[2]
Molecular Weight 180.22 g/mol [2]
Appearance White to off-white solid
Purity ≥98% (commercially available)[2]

Core Applications in Organic Synthesis

The synthetic utility of this compound is predominantly centered around the reactivity of its terminal alkyne group. The two most prominent applications are the Sonogashira cross-coupling reaction and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a robust and widely employed method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4][5][6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3][4][5][6] this compound is an excellent substrate for this reaction, enabling the synthesis of a diverse range of substituted diarylacetylenes.

The general workflow for a Sonogashira coupling reaction involving this compound is depicted below.

Sonogashira_Workflow reagents Reagents: - this compound - Aryl/Vinyl Halide (R-X) - Pd Catalyst (e.g., Pd(PPh₃)₄) - Cu(I) Co-catalyst (e.g., CuI) - Amine Base (e.g., Et₃N) - Solvent (e.g., THF, DMF) reaction_vessel Reaction Setup (Inert Atmosphere) reagents->reaction_vessel reaction_conditions Reaction Conditions (e.g., Room Temp to Reflux) reaction_vessel->reaction_conditions workup Work-up (e.g., Filtration, Extraction) reaction_conditions->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: Diarylacetylene Derivative purification->product

Figure 1: General workflow for a Sonogashira cross-coupling reaction.

The catalytic cycle for the Sonogashira coupling is a well-established process involving both the palladium catalyst and the copper co-catalyst.

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (R-X) pd_alkynyl R-Pd(II)-C≡C-Ar(L₂) pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 product R-C≡C-Ar pd_alkynyl->product Reductive Elimination cu_halide Cu(I)X cu_acetylide Cu(I)-C≡C-Ar cu_halide->cu_acetylide Base cu_acetylide->pd_complex alkyne H-C≡C-Ar alkyne->cu_acetylide

Figure 2: Simplified mechanism of the Sonogashira cross-coupling reaction.

The following table summarizes representative yields for Sonogashira coupling reactions with various aryl halides. While specific data for this compound is limited in readily available literature, the data for analogous terminal alkynes provides a strong indication of expected reactivity and yields.

EntryAryl HalideTerminal AlkyneCatalyst SystemSolventTemp.Time (h)Yield (%)Reference
1IodobenzenePhenylacetylenePd(PPh₃)₄ / CuIEt₃NRT295[4]
24-IodoanisolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N80°C896[4]
34-Bromobenzonitrile1-OctynePd(PPh₃)₂Cl₂Surfactant/H₂O40°C1257[7]
41-Iodo-4-nitrobenzenePhenylacetylenePdCl₂(PPh₃)₂ / TBAF·3H₂ON/A (neat)80°C0.599[6]
54-Iodo-m-xyleneTrimethylsilylacetylenePd catalyst / CuITEART296[4]
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 10 mL) followed by an amine base (e.g., triethylamine, 3.0 mmol).

  • Alkyne Addition: Add this compound (1.2 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (typically ranging from room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired diarylacetylene.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a premier example of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides.[8] This reaction is prized for its mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it exceptionally valuable in drug discovery, bioconjugation, and materials science.[8] this compound serves as an excellent alkyne component in this transformation.

The general workflow for a CuAAC reaction is straightforward and often proceeds under aqueous conditions.

CuAAC_Workflow reagents Reagents: - this compound - Organic Azide (R-N₃) - Cu(II) Source (e.g., CuSO₄) - Reducing Agent (e.g., Na Ascorbate) - Solvent (e.g., t-BuOH/H₂O) reaction_vessel Reaction Setup reagents->reaction_vessel reaction_conditions Reaction Conditions (Room Temperature) reaction_vessel->reaction_conditions workup Work-up (e.g., Filtration, Extraction) reaction_conditions->workup purification Purification (e.g., Recrystallization) workup->purification product Product: 1,4-Disubstituted 1,2,3-Triazole purification->product

Figure 3: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

The mechanism of the CuAAC reaction involves the in situ formation of a copper(I) acetylide, which then reacts with the azide.

CuAAC_Mechanism cu2 Cu(II) cu1 Cu(I) cu2->cu1 Reduction cu_acetylide Cu(I)-Acetylide Complex cu1->cu_acetylide ascorbate Sodium Ascorbate ascorbate->cu1 alkyne H-C≡C-Ar alkyne->cu_acetylide cu_triazolide Copper Triazolide cu_acetylide->cu_triazolide Cycloaddition azide R-N₃ azide->cu_triazolide cu_triazolide->cu1 Regeneration product 1,4-Disubstituted 1,2,3-Triazole cu_triazolide->product Protonolysis

Figure 4: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The following table provides examples of yields for CuAAC reactions. A Chinese patent demonstrates the synthesis of a triazole derivative from this compound, highlighting its practical application.

EntryAlkyneAzideCatalyst SystemSolventTemp.Time (h)Yield (%)Reference
1PhenylacetyleneBenzyl AzideCuSO₄ / Na Ascorbatet-BuOH/H₂ORT1>95[8]
21-EthynylcyclohexeneBenzyl AzideCuSO₄ / Na Ascorbatet-BuOH/H₂ORT1>95[8]
3This compoundSubstituted Aryl AzideNot specifiedNot specifiedNot specifiedNot specifiedNot specified[9]
42-EthynylpyridineBenzyl AzideCuSO₄ / Na Ascorbatet-BuOH/H₂ORT1>95[8]
5Propargyl alcoholAzidothymidine (AZT)CuIDMFRT1285[10]

Note: The Chinese patent[9] describes the synthesis and provides NMR data for a triazole derivative of this compound but does not specify the yield.

  • Reagent Preparation: In a suitable reaction vessel, dissolve this compound (1.0 mmol) and the organic azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Catalyst Addition: To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol in 1 mL of water), followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol in 1 mL of water).

  • Reaction: Stir the resulting mixture vigorously at room temperature. The reaction is often accompanied by a color change.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up: Upon completion, add water to the reaction mixture and cool in an ice bath to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Applications in Drug Discovery and Heterocycle Synthesis

The Sonogashira coupling and CuAAC reactions utilizing this compound are powerful tools for the synthesis of diverse heterocyclic compounds and have significant implications for drug discovery.

The resulting diarylacetylene and 1,2,3-triazole scaffolds are prevalent in a wide range of biologically active molecules, including kinase inhibitors, antiviral agents, and antibacterial compounds.[11][12][13][14][15][16][17][18][19][20] The methylsulfonyl group can act as a hydrogen bond acceptor and enhance the solubility and metabolic stability of drug candidates.

For instance, the synthesis of novel triazole compounds, as described in a Chinese patent, involves the reaction of this compound with an azide, yielding a product with the following partial characterization: ¹H NMR (400MHz, CD₃OD) δ 7.89 (d, J = 8.4Hz, 2H), 7.83 (d, J = 8.0Hz, 1H), 7.76 (d, J = 8.4Hz, 2H), 7.44 (d, J = 8.0Hz, 1H), 7.32 (s, 1H), 7.18 (t, J = 7.6Hz, 1H), 7.10 (t, J = 7.6Hz).[9] This demonstrates the direct applicability of this reagent in generating novel chemical entities for potential pharmaceutical development.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its participation in robust and efficient reactions such as the Sonogashira coupling and CuAAC allows for the straightforward synthesis of complex diarylacetylenes and 1,4-disubstituted 1,2,3-triazoles. The electron-withdrawing nature of the methylsulfonyl group imparts unique reactivity and offers a handle for modulating the physicochemical properties of the resulting molecules. The applications of these synthetic methodologies are particularly relevant to the field of drug discovery, where the rapid and efficient generation of diverse molecular scaffolds is of paramount importance. This guide provides a foundational understanding and practical protocols to encourage the broader application of this compound in the synthesis of novel and functional organic molecules.

References

An In-depth Technical Guide to 1-Ethynyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-4-(methylsulfonyl)benzene, a versatile bifunctional organic compound, has emerged as a valuable building block in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, synthesis, chemical properties, and applications, with a particular focus on its role in drug discovery and development. Detailed experimental protocols and characterization data are presented to facilitate its use in the laboratory.

Introduction

This compound, also known as 4-ethynylphenyl methyl sulfone, is an aromatic compound featuring both a reactive terminal alkyne and an electron-withdrawing methylsulfonyl group. This unique combination of functional groups makes it a highly useful intermediate for the synthesis of more complex molecules through various coupling reactions, most notably the Sonogashira coupling and click chemistry. The methylsulfonyl moiety can influence the electronic properties and biological activity of target molecules, making this compound particularly attractive for the design of novel therapeutic agents.

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 340771-31-5[1][2]
Molecular Formula C₉H₈O₂S[1][2]
Molecular Weight 180.22 g/mol [1][2]
Appearance Yellow solid
Purity ≥98% (Commercially available)[1]
Storage Store at room temperature in a dry, sealed place.[1][2]

Synthesis and Experimental Protocols

The most commonly cited method for the synthesis of this compound involves the desilylation of a protected alkyne precursor. A detailed experimental protocol is provided below.

Synthesis of this compound from (4-methylsulfonylphenylethynyl)trimethylsilane

This two-step process typically involves a Sonogashira coupling to introduce the protected alkyne, followed by deprotection.

Step 1: Sonogashira Coupling of 1-Iodo-4-(methylsulfonyl)benzene with Ethynyltrimethylsilane

A mixture of 1-iodo-4-(methylsulfonyl)benzene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF or DMF) is reacted with ethynyltrimethylsilane. The reaction is typically carried out under an inert atmosphere.

Step 2: Desilylation of (4-methylsulfonylphenylethynyl)trimethylsilane

The protected alkyne from Step 1 is then deprotected using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Detailed Experimental Protocol (based on analogous procedures):

  • Materials:

    • (4-methylsulfonylphenylethynyl)trimethylsilane

    • Tetrabutylammonium fluoride hydrate (TBAF)

    • Tetrahydrofuran (THF), anhydrous

    • Ethyl acetate

    • Dichloromethane

    • Water

    • Brine

    • Magnesium sulfate

  • Procedure:

    • To a solution of (4-methylsulfonylphenylethynyl)trimethylsilane in anhydrous tetrahydrofuran (THF), add tetrabutylammonium fluoride hydrate.

    • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically rapid.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • To the residue, add water and extract the mixture three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Suspend the residue in dichloromethane and filter off any insoluble material.

    • Concentrate the filtrate to yield the crude product.

    • Purify the crude product by flash chromatography on silica gel (e.g., using a gradient of 0-25% ethyl acetate in hexane) to afford this compound as a yellow solid.

Logical Workflow for the Synthesis:

Caption: General synthetic workflow for this compound.

Spectroscopic Characterization Data

Technique Expected Features
¹H NMR Aromatic protons (multiplets or two doublets in the range of ~7.5-8.0 ppm), a singlet for the ethynyl proton (~3.0-3.5 ppm), and a singlet for the methylsulfonyl protons (~3.0-3.2 ppm).
¹³C NMR Aromatic carbons, two distinct alkyne carbons (~80-90 ppm), and a methyl carbon of the sulfonyl group.
IR Spectroscopy Characteristic C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and strong S=O stretches (~1320 and 1150 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 180.22.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for the synthesis of biologically active compounds. The terminal alkyne provides a handle for elaboration into more complex structures, while the methylsulfonyl group can impart desirable pharmacokinetic properties or engage in specific interactions with biological targets.

Role as a Synthetic Intermediate
  • Sonogashira Coupling: The ethynyl group readily participates in palladium-catalyzed Sonogashira coupling reactions with aryl or vinyl halides, allowing for the construction of extended conjugated systems.

  • Click Chemistry: As a terminal alkyne, it is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form 1,2,3-triazole linkages. This is a highly efficient and bioorthogonal reaction widely used in medicinal chemistry to link molecular fragments.

  • Other Alkyne Reactions: The alkyne can undergo a variety of other transformations, including hydration, hydroamination, and cycloaddition reactions, further expanding its synthetic utility.

Use in the Synthesis of Kinase Inhibitors

While specific examples detailing the use of this compound in the synthesis of kinase inhibitors are not prevalent in the readily accessible literature, its structural motifs are highly relevant to this class of drugs. Many kinase inhibitors feature a heterocyclic core to which various substituted phenyl rings are attached. The ability to introduce the methylsulfonylphenyl group via a stable ethynyl linkage makes this compound a valuable tool for structure-activity relationship (SAR) studies in the development of new kinase inhibitors. For instance, it could be used to synthesize analogs of known inhibitors to probe the importance of the sulfone group for binding affinity and selectivity.

Hypothetical Signaling Pathway Inhibition:

The general structure of many kinase inhibitors involves a core scaffold that binds to the ATP-binding site of the kinase, with side chains that extend into surrounding pockets to enhance potency and selectivity. Derivatives of this compound could be designed to target various kinases implicated in diseases such as cancer.

SignalingPathway RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Derivative of This compound Inhibitor->Raf Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by a kinase inhibitor.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its bifunctional nature allows for the facile introduction of the methylsulfonylphenyl moiety into a wide range of molecular scaffolds. While its full potential in drug discovery is still being explored, its utility in constructing compound libraries and as a key intermediate in the synthesis of targeted therapeutics is clear. This guide provides the necessary foundational information for researchers to effectively utilize this compound in their synthetic endeavors. Further research into the biological activities of its direct derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide on the Safety and Handling of 1-Ethynyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-Ethynyl-4-(methylsulfonyl)benzene (CAS No: 340771-31-5), a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of a complete, officially recognized Safety Data Sheet (SDS) for this specific compound, this guide consolidates data from supplier information and extrapolates from the known hazards of structurally similar compounds. All personnel handling this chemical should exercise caution and adhere to the safety protocols outlined herein.

Chemical and Physical Properties

This compound is an organic compound featuring both an ethynyl and a methylsulfonyl functional group attached to a benzene ring.[1] The ethynyl group provides a site for various chemical reactions, such as coupling reactions, while the electron-withdrawing methylsulfonyl group influences the compound's reactivity and physical properties.[1]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound1-Ethynyl-4-(methylsulfanyl)benzene (Analog)
CAS Number 340771-31-5[2]56041-85-1[3]
Molecular Formula C₉H₈O₂S[2]C₉H₈S[3]
Molecular Weight 180.22 g/mol [2]148.23 g/mol [3]
Physical State White to yellow powder or crystalsNot specified
Storage Temperature Sealed in dry, 2-8°CNot specified

Hazard Identification and GHS Classification

While a definitive GHS classification for this compound is not widely published, information from chemical suppliers and data from analogous compounds suggest the following classification.

Signal Word: Warning

Hazard Pictograms:

  • (GHS07)

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Note: Based on the closely related analog 1-Ethynyl-4-(methylsulfanyl)benzene, the following hazards may also be present and should be considered:[3]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safety and Handling Precautions

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations:

  • Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH-approved standards. A face shield may be necessary for splash-prone operations.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber, minimum layer thickness 0.11 mm) that have been inspected for integrity prior to use.

    • Clothing: A lab coat or a chemical-resistant suit should be worn to prevent skin contact.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if the substance is handled in a way that generates dust, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with appropriate cartridges should be used.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly after handling, and before eating, drinking, or smoking.

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry, and dark place away from incompatible materials such as oxidizing agents.

First Aid Measures

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.

  • In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove and wash contaminated clothing before reuse.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. If symptoms persist, call a physician.

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Accidental Release and Disposal

  • Accidental Release:

    • Ensure adequate ventilation.

    • Evacuate personnel to a safe area.

    • Wear appropriate personal protective equipment.

    • Avoid dust formation. Sweep up the spilled solid material carefully and place it in a suitable, closed container for disposal.

    • Do not let the product enter drains.

  • Disposal:

    • Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations.

Experimental Protocols

Synthesis of this compound[4]

This protocol describes the deprotection of a silyl-protected precursor to yield the target compound.

Materials:

  • (4-methylsulfonylphenylethynyl)trimethylsilane

  • Tetrabutylammonium fluoride hydrate (TBAF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (4-methylsulfonylphenylethynyl)trimethylsilane (1.0 eq) in tetrahydrofuran.

  • Add tetrabutylammonium fluoride hydrate (0.33 eq) to the solution. The reaction mixture should change color from yellow to red.

  • Monitor the reaction by an appropriate method (e.g., TLC). The reaction is typically complete within 5 minutes.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Suspend the residue in dichloromethane and filter off any insoluble material.

  • Concentrate the filtrate to yield the crude product.

  • Purify the crude product by flash chromatography (e.g., silica gel, eluting with a gradient of 0-25% ethyl acetate in hexane) to obtain 1-ethynyl-4-methylsulfonylbenzene as a yellow solid.

Visualizations

The following diagrams illustrate a logical workflow for assessing and controlling the hazards associated with this compound, and a visual representation of the experimental workflow for its synthesis.

Hazard_Control_Workflow start Start: Handling of This compound assess_hazards 1. Hazard Assessment (Review SDS/Literature) start->assess_hazards ghs GHS Classification: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) assess_hazards->ghs eng_controls 2. Implement Engineering Controls assess_hazards->eng_controls ppe 3. Select and Use Appropriate PPE eng_controls->ppe handling 4. Follow Safe Handling Procedures ppe->handling storage 5. Ensure Proper Storage handling->storage spill_response 6. Prepare for Spills/Emergencies storage->spill_response end End: Safe Handling Achieved spill_response->end Synthesis_Workflow start Start: Synthesis Protocol dissolve 1. Dissolve Precursor in THF start->dissolve add_reagent 2. Add TBAF Solution (Color change: Yellow to Red) dissolve->add_reagent reaction 3. Reaction (5 min) (Monitor by TLC) add_reagent->reaction concentrate1 4. Remove Solvent (Reduced Pressure) reaction->concentrate1 workup 5. Aqueous Workup (Water + Ethyl Acetate Extraction) concentrate1->workup dry 6. Dry and Concentrate (MgSO4, Filtration, Evaporation) workup->dry filter_dcm 7. Dichloromethane Suspension and Filtration dry->filter_dcm purify 8. Purification (Flash Chromatography) filter_dcm->purify product End Product: This compound purify->product

References

Methodological & Application

Synthesis of 1-Ethynyl-4-(methylsulfonyl)benzene from 1-(methylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 1-ethynyl-4-(methylsulfonyl)benzene via the desilylation of 1-(methylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]benzene. The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes, and its efficient removal is a crucial step in many synthetic routes. The protocols outlined below are based on established methods for TMS deprotection and are adaptable for various research and development applications, particularly in medicinal chemistry and materials science where the ethynyl functionality serves as a key building block.

Introduction

Terminal alkynes are versatile functional groups in organic synthesis, participating in a wide array of transformations such as Sonogashira coupling, click chemistry, and acetylide addition reactions. The synthesis of complex molecules often requires the protection of the terminal alkyne proton to prevent unwanted side reactions. The trimethylsilyl (TMS) group is a widely used protecting group for this purpose due to its ease of installation and selective removal under mild conditions. This application note focuses on the final deprotection step to yield the free terminal alkyne, this compound, a potentially valuable intermediate in the development of novel pharmaceuticals and functional materials.

Data Presentation: Comparison of TMS Deprotection Methods

Several reagents and conditions can be employed for the cleavage of the C-Si bond in TMS-protected alkynes. The choice of method often depends on the substrate's sensitivity to basic or fluoride-ion conditions and the desired reaction scale. Below is a summary of common methods applicable to the target transformation.

MethodReagentsSolvent(s)Typical TemperatureTypical Reaction TimeKey Considerations
Potassium Carbonate Potassium Carbonate (K₂CO₃)Methanol (MeOH)Room Temperature1 - 4 hoursMild, cost-effective, and common for substrates tolerant of basic conditions.[1][2][3][4]
Tetrabutylammonium Fluoride Tetrabutylammonium Fluoride (TBAF)THF0 °C to Room Temp.30 minutes - 2 hoursHighly effective due to the high affinity of fluoride for silicon.[2][3][5][6] May require anhydrous conditions.
Copper(I) Sulfate/Sodium Ascorbate Copper(I) Sulfate (CuSO₄), Sodium AscorbateVariousRoom TemperatureShortA mild and efficient alternative method.[7]

Experimental Protocols

This section provides two detailed protocols for the synthesis of this compound.

Protocol 1: Desilylation using Potassium Carbonate in Methanol

This protocol is a mild and cost-effective method suitable for many substrates.

Materials:

  • 1-(methylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]benzene

  • Methanol (ACS grade or higher)

  • Potassium Carbonate (anhydrous)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-(methylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]benzene (1.0 eq) in methanol (approximately 0.1 M solution).

  • Reagent Addition: To the stirred solution, add anhydrous potassium carbonate (0.1 - 0.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up: a. Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. b. To the residue, add diethyl ether or ethyl acetate and water. c. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Protocol 2: Desilylation using Tetrabutylammonium Fluoride (TBAF) in THF

This protocol is generally faster and highly efficient, particularly for more sterically hindered or less reactive substrates.

Materials:

  • 1-(methylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]benzene

  • Anhydrous Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: Dissolve 1-(methylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]benzene (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add the TBAF solution (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 30 minutes to 2 hours).

  • Work-up: a. Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. b. Extract the product with ethyl acetate. c. Wash the combined organic layers with water and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Mandatory Visualizations

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

experimental_workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_workup Work-up & Purification cluster_product Final Product start 1-(methylsulfonyl)-4- [2-(trimethylsilyl)ethynyl]benzene reaction Desilylation Reaction start->reaction Reagents: K₂CO₃/MeOH or TBAF/THF workup Aqueous Work-up reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product 1-Ethynyl-4- (methylsulfonyl)benzene purification->product

Caption: General workflow for the synthesis of this compound.

References

Application Notes and Protocols: Sonogashira Coupling of 1-Ethynyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance. This document provides a detailed experimental protocol for the Sonogashira coupling of 1-Ethynyl-4-(methylsulfonyl)benzene with various aryl halides. The resulting diarylacetylene scaffold, featuring a methylsulfonyl group, is a key structural motif in various biologically active molecules, including selective COX-2 inhibitors.

Reaction Principle

The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne, enabling its coupling with the aryl palladium complex. An amine base is typically used to facilitate the deprotonation of the alkyne and to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene, 4-bromoanisole, 1-iodonaphthalene, 3-bromopyridine)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂])

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the aryl halide (1.0 mmol), this compound (1.1-1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and copper(I) iodide (0.05-0.1 mmol).

  • Solvent and Base Addition: Add the anhydrous solvent (5-10 mL) and the amine base (2.0-3.0 mmol) to the flask.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to a specified temperature (typically between 25-80 °C). The optimal temperature will depend on the reactivity of the aryl halide, with iodides generally reacting at lower temperatures than bromides.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent such as diethyl ether or ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional organic solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure diarylacetylene product.

Data Presentation

The following table summarizes representative yields for the Sonogashira coupling of this compound with various aryl halides, based on typical outcomes for similar reactions.

EntryAryl HalideProductRepresentative Yield (%)
14-Iodotoluene1-(4-(Methylsulfonyl)phenyl)-2-(p-tolyl)acetylene85-95
24-Bromoanisole1-(4-Methoxyphenyl)-2-(4-(methylsulfonyl)phenyl)acetylene75-85
31-Iodonaphthalene1-(Naphthalen-1-yl)-2-(4-(methylsulfonyl)phenyl)acetylene80-90
43-Bromopyridine3-((4-(Methylsulfonyl)phenyl)ethynyl)pyridine70-85

Mandatory Visualizations

The following diagrams illustrate the key aspects of the experimental protocol.

Sonogashira_Mechanism cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ Pd_complex1 Ar-Pd(II)-X(L₂) Pd0->Pd_complex1 Oxidative Addition (Ar-X) Pd_complex2 Ar-Pd(II)-C≡CR(L₂) Pd_complex1->Pd_complex2 Transmetalation CuX CuX Pd_complex1->CuX Regenerates CuX Pd_complex2->Pd0 Reductive Elimination Product Ar-C≡C-R Pd_complex2->Product Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu Alkyne->Cu_acetylide Deprotonation Cu_acetylide->Pd_complex1 To Transmetalation Base Base Base->Alkyne CuX->Alkyne

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - this compound - Pd Catalyst & CuI start->setup addition Add Anhydrous Solvent & Amine Base setup->addition reaction Stir at Appropriate Temperature addition->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Dilute - Filter through Celite® monitoring->workup Reaction Complete extraction Aqueous Extraction workup->extraction drying Dry & Concentrate extraction->drying purification Flash Column Chromatography drying->purification product Pure Diarylacetylene purification->product end End product->end

Caption: Experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for 1-Ethynyl-4-(methylsulfonyl)benzene in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-(methylsulfonyl)benzene is a versatile terminal alkyne reagent employed in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1][2] Its rigid structure, featuring a phenyl ring substituted with an electron-withdrawing methylsulfonyl group, makes it an attractive building block for the synthesis of novel chemical entities with potential applications in medicinal chemistry, bioconjugation, and materials science.[3][4] The resulting 1,4-disubstituted 1,2,3-triazole products are chemically stable and can mimic the properties of amide bonds, offering advantages in the design of peptidomimetics and other bioactive molecules.[5]

The methylsulfonyl group imparts specific properties to the molecule, including increased polarity and potential for hydrogen bonding, which can influence the solubility, pharmacokinetic profile, and target-binding interactions of the resulting triazole-containing compounds.[6] This makes this compound a valuable tool for researchers aiming to fine-tune the physicochemical and biological properties of their target molecules.

Applications in Medicinal Chemistry and Drug Discovery

The 1,2,3-triazole core, readily accessible through the click reaction with this compound, is a privileged scaffold in medicinal chemistry, featuring in a wide range of biologically active compounds.[1][5][7] The resulting triazole derivatives have been investigated for various therapeutic applications, including their potential as anticancer, antimicrobial, and antiviral agents.[3][8][9]

Synthesis of Potential Kinase Inhibitors:

The triazole linkage can serve as a rigid linker to connect different pharmacophoric fragments, a strategy often employed in the design of kinase inhibitors. The 4-(methylsulfonyl)phenyl moiety can be directed towards specific pockets within the kinase active site, potentially enhancing binding affinity and selectivity.

Applications in Bioconjugation

The bioorthogonal nature of the CuAAC reaction makes this compound a suitable reagent for bioconjugation.[4] It can be used to label biomolecules, such as peptides, proteins, and nucleic acids, that have been functionalized with an azide group. This enables a wide range of applications, including:

  • Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking of biomolecules.

  • Protein Modification: Introduction of new functionalities to proteins for studying their structure and function.

  • Drug Delivery: Conjugation of drugs to targeting moieties to enhance their delivery to specific cells or tissues.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the CuAAC reaction of this compound with various azides. Please note that yields are representative and can vary based on the specific azide, purity of reagents, and reaction scale.

Azide SubstrateCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl AzideCuSO₄·5H₂O / Sodium AscorbatetBuOH / H₂O (1:1)Room Temperature12>95General Protocol
Phenyl AzideCuIDichloromethane110 (Flow)-98
Substituted Aryl AzidesCu(OAc)₂ / Sodium AscorbateAcetone / H₂O (1:2)Room Temperature6-885-95[10]
Aliphatic AzidesCuSO₄·5H₂O / Sodium AscorbateDMSO / H₂ORoom Temperature12-2480-95General Protocol

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution

This protocol describes a standard procedure for the CuAAC reaction using in situ generated Cu(I) from CuSO₄ and sodium ascorbate.

Materials:

  • This compound

  • Azide of choice

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (tBuOH)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 eq.) in a 1:1 mixture of tBuOH and water.

  • Add the corresponding azide (1.0 - 1.2 eq.) to the solution.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 - 0.3 eq.).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01 - 0.05 eq.).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with DCM or EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Heterogeneous Copper-Catalyzed Flow Synthesis of 1,2,3-Triazoles

This protocol is adapted from a procedure using a copper-on-charcoal catalyst in a continuous flow system, offering advantages in terms of catalyst removal and scalability.

Materials:

  • This compound

  • Azide of choice

  • Copper-on-charcoal (Cu/C) catalyst

  • Dichloromethane (DCM)

Equipment:

  • Flow chemistry system with a packed-bed reactor

  • HPLC pump

  • Back pressure regulator

Procedure:

  • Prepare a solution of this compound (1.3 eq.) and the desired azide (1.0 eq.) in DCM.

  • Pack a column with the Cu/C catalyst.

  • Pump the solution through the heated catalytic column (e.g., 110 °C).

  • Collect the eluent after it passes through a back pressure regulator.

  • Evaporate the solvent from the collected solution to obtain the crude product.

  • Purify the product as described in Protocol 1, if necessary.

Visualizations

CuAAC_Reaction_Workflow reagents 1. Reagent Preparation - this compound - Azide - Copper Catalyst (e.g., CuSO4) - Reducing Agent (e.g., Na Ascorbate) reaction 2. Click Reaction - Mix reagents in solvent - Stir at specified temperature reagents->reaction Add monitoring 3. Reaction Monitoring - TLC or LC-MS reaction->monitoring Sample monitoring->reaction Continue if incomplete workup 4. Work-up - Quench reaction - Extraction monitoring->workup Proceed upon completion purification 5. Purification - Column Chromatography workup->purification product 6. Product Characterization - NMR, MS, etc. purification->product

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Medicinal_Chemistry_Application cluster_synthesis Synthesis via Click Chemistry cluster_application Application Alkyne 1-Ethynyl-4- (methylsulfonyl)benzene Triazole 1,2,3-Triazole Derivative Alkyne->Triazole Cu(I) Azide Azide-containing Pharmacophore Azide->Triazole Click Reaction Bioactive_Molecule Bioactive Molecule (e.g., Kinase Inhibitor) Triazole->Bioactive_Molecule Forms core scaffold Biological_Target Biological Target (e.g., Kinase) Bioactive_Molecule->Biological_Target Binding

Caption: Logical relationship for the synthesis of bioactive molecules using this compound.

References

Application of 1-Ethynyl-4-(methylsulfonyl)benzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-(methylsulfonyl)benzene is a versatile bifunctional organic compound featuring a terminal alkyne and a methylsulfonyl group attached to a benzene ring.[1] Its unique structural characteristics, particularly the reactive ethynyl group, make it a valuable building block in the synthesis of a variety of pharmaceutical intermediates. The electron-withdrawing nature of the methylsulfonyl group influences the reactivity of the aromatic ring and the ethynyl moiety, enabling its participation in key synthetic transformations such as Sonogashira coupling and azide-alkyne cycloaddition (click chemistry). These reactions are instrumental in constructing complex molecular scaffolds found in various therapeutic agents, most notably in the class of selective COX-2 inhibitors and potentially in the development of anticancer agents and kinase inhibitors.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its role as a key precursor for the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an enzyme responsible for inflammation and pain, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2][3][4][5]

Beyond COX-2 inhibitors, the presence of the terminal alkyne functionality opens avenues for its use in "click chemistry," a powerful tool for drug discovery.[6] This allows for the facile construction of 1,2,3-triazole-containing molecules, a scaffold present in a wide range of biologically active compounds with potential applications in anticancer and kinase inhibitor research.[2][7][8][9][10][11][12][13]

Synthesis of COX-2 Inhibitor Intermediates

A prominent example of the application of this compound is in the synthesis of a key intermediate for Etoricoxib, a highly selective COX-2 inhibitor.[14] The synthesis involves a Sonogashira cross-coupling reaction between this compound and an appropriate aryl halide.

Table 1: Sonogashira Coupling for the Synthesis of a Key Etoricoxib Intermediate

Reactant 1Reactant 2Catalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
This compound5-Bromo-2-methylpyridinePdCl₂(PPh₃)₂, CuIEt₃NTHFRoom Temp.16~78[15]
This compoundAryl HalidePdCl₂(PPh₃)₂TBAF·3H₂ON/A (Solvent-Free)80VariesHigh[16]
Synthesis of Triazole-Containing Pharmaceutical Intermediates

The terminal alkyne of this compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,4-disubstituted 1,2,3-triazoles.[6][17] This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it ideal for the synthesis of diverse compound libraries for drug discovery.

Table 2: Click Chemistry for the Synthesis of Triazole Derivatives

Reactant 1Reactant 2CatalystSolventTemperature (°C)Yield (%)Reference
This compoundBenzyl azideCuICyrene™3096[18]
This compoundAromatic AzideCuIDMSORoom Temp.Moderate to Excellent[4]

Experimental Protocols

Protocol 1: Sonogashira Coupling for the Synthesis of 2-Methyl-5-((4-(methylsulfonyl)phenyl)ethynyl)pyridine

This protocol describes the synthesis of a key intermediate for Etoricoxib.

Materials:

  • This compound

  • 5-Bromo-2-methylpyridine

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous NaCl solution (brine)

  • Magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromo-2-methylpyridine (1.0 equiv), this compound (1.2 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add anhydrous THF and triethylamine (3.0 equiv).

  • Stir the mixture at room temperature for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methyl-5-((4-(methylsulfonyl)phenyl)ethynyl)pyridine.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This protocol describes the general procedure for the synthesis of 1,2,3-triazole derivatives.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or other suitable base

  • Solvent (e.g., Cyrene™, DMSO)

  • Distilled water

Procedure:

  • In a screw-cap vial, dissolve this compound (1.0 equiv) and the organic azide (1.15 equiv) in the chosen solvent.

  • Add Et₃N (0.1 equiv) and CuI (0.01 equiv) to the solution.

  • Stir the reaction mixture at the desired temperature (e.g., 30 °C) overnight.

  • After the reaction is complete, add cold distilled water to the mixture with intensive stirring.

  • Filter the solid product, wash with distilled water, and dry to obtain the 1,4-disubstituted 1,2,3-triazole derivative.

Visualizations

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 Catalysis Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerization Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediation Etoricoxib Etoricoxib (COX-2 Inhibitor) Etoricoxib->COX2_Enzyme Selective Inhibition Sonogashira_Coupling_Workflow Start Start: Reactants & Catalysts Reactants This compound + Aryl Halide (e.g., 5-Bromo-2-methylpyridine) Start->Reactants Catalysts PdCl₂(PPh₃)₂ + CuI Start->Catalysts Base_Solvent Base (e.g., Et₃N) in Solvent (e.g., THF) Start->Base_Solvent Reaction Sonogashira Coupling Reaction (Room Temperature, 16h) Reactants->Reaction Catalysts->Reaction Base_Solvent->Reaction Workup Work-up: Aqueous Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: Etoricoxib Intermediate Purification->Product Click_Chemistry_Workflow Start Start: Reactants & Catalyst Reactants This compound + Organic Azide (e.g., Benzyl Azide) Start->Reactants Catalyst CuI Start->Catalyst Base_Solvent Base (e.g., Et₃N) in Solvent (e.g., Cyrene™) Start->Base_Solvent Reaction [3+2] Azide-Alkyne Cycloaddition (30°C, Overnight) Reactants->Reaction Catalyst->Reaction Base_Solvent->Reaction Workup Work-up: Precipitation with Water Reaction->Workup Purification Purification: Filtration and Washing Workup->Purification Product Product: 1,2,3-Triazole Derivative Purification->Product

References

Use of 1-Ethynyl-4-(methylsulfonyl)benzene in materials science and polymer chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: 1-Ethynyl-4-(methylsulfonyl)benzene is a versatile monomer utilized in materials science and polymer chemistry for the development of high-performance polymers. Its unique structure, featuring a reactive ethynyl group and a polar methylsulfonyl group, allows for the synthesis of materials with desirable thermal and optical properties.

The primary applications of this compound lie in the creation of thermosetting resins and high refractive index polymers. The ethynyl group serves as a reactive site for polymerization, particularly through cyclotrimerization, which leads to the formation of highly cross-linked and thermally stable aromatic networks. The presence of the sulfur-containing methylsulfonyl group enhances the polymer's refractive index, making it a promising candidate for optical applications.

Key Applications and Material Properties:

  • Thermosetting Resins: The thermal curing of this compound, driven by the cyclotrimerization of the ethynyl groups, results in the formation of a rigid, cross-linked polymer network. This network structure imparts excellent thermal stability and mechanical strength to the resulting material, making it suitable for applications requiring high-temperature resistance, such as in aerospace components and advanced composites.

  • High Refractive Index Polymers: The incorporation of sulfur atoms, particularly in the form of sulfone groups, is a known strategy for increasing the refractive index of polymers. The high molar refraction of sulfur contributes to a higher overall refractive index of the material. Polymers derived from this compound are therefore of significant interest for the fabrication of optical components like lenses, optical adhesives, and coatings for light-emitting diodes (LEDs) and image sensors.

Quantitative Data Summary

While specific quantitative data for polymers derived directly from this compound is not extensively available in the public domain, data from analogous polymer systems provide valuable insights into the expected properties. For instance, thermosets derived from acetylene-terminated monomers containing sulfone linkages exhibit high glass transition temperatures (Tg).

PropertyAnalogous System (Acetylene-Terminated Sulfone)Expected for Poly(this compound)
Glass Transition Temp (Tg)> 250 °CHigh
Decomposition Temp (Td)> 400 °CHigh
Refractive Index (nD)> 1.60High

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the monomer from its trimethylsilyl-protected precursor.

Materials:

  • 1-(Methylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]benzene

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) hydrate

  • Ethyl acetate

  • Dichloromethane

  • Water, deionized

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

Procedure:

  • Dissolve 1-(methylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]benzene in anhydrous THF in a round-bottom flask.

  • Add tetrabutylammonium fluoride hydrate to the solution while stirring. The reaction progress can be monitored by the color change of the solution.

  • Once the reaction is complete (typically within 5-10 minutes), remove the THF under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water and extract the product with ethyl acetate three times.

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Suspend the crude residue in dichloromethane and filter to remove any insoluble material.

  • Concentrate the filtrate to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure 1-ethynyl-4-methylsulfonylbenzene.

Protocol 2: Thermal Polymerization (Cyclotrimerization) of this compound

This protocol outlines the general procedure for the thermal curing of the monomer to form a thermoset.

Materials:

  • This compound powder

  • Mold (e.g., aluminum or steel)

  • High-temperature oven or hot press with programmable temperature control

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Place the this compound powder into a preheated mold.

  • Heat the mold in an oven or hot press under an inert atmosphere. A typical curing profile involves a staged heating process:

    • Heat to a temperature just above the melting point of the monomer and hold to ensure complete melting and degassing.

    • Gradually ramp up the temperature to the curing temperature (typically in the range of 200-300 °C) to initiate and control the exothermic cyclotrimerization reaction.

    • Hold at the final curing temperature for a sufficient duration to ensure complete conversion and cross-linking.

  • After the curing cycle is complete, cool the mold down to room temperature in a controlled manner to minimize thermal stress in the resulting polymer.

  • Demold the cured polymer sample for characterization.

Visualizations

Synthesis_Workflow start Start: Precursor synthesis Monomer Synthesis (Deprotection) start->synthesis purification Purification (Chromatography) synthesis->purification monomer 1-Ethynyl-4- (methylsulfonyl)benzene purification->monomer polymerization Thermal Curing (Cyclotrimerization) monomer->polymerization polymer Thermoset Polymer polymerization->polymer characterization Material Characterization (Thermal, Optical, Mechanical) polymer->characterization end End: Application characterization->end

Caption: General workflow from precursor to final polymer characterization.

Cyclotrimerization cluster_reactants Monomers cluster_product Cross-linked Aromatic Network M1 R-C≡CH Benzene Benzene Ring (formed from 3 ethynyl groups) M1->Benzene M2 R-C≡CH M2->Benzene M3 R-C≡CH M3->Benzene R_label R = 4-(methylsulfonyl)phenyl

Caption: Schematic of the cyclotrimerization reaction of ethynyl groups.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 1-Ethynyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Ethynyl-4-(methylsulfonyl)benzene in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the arylethynyl and sulfonyl functionalities in a wide range of biologically active compounds and functional materials.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] Among these, the Sonogashira, Suzuki, and Heck reactions are particularly prominent for their broad substrate scope and functional group tolerance. This compound is an attractive coupling partner in these reactions due to the electron-withdrawing nature of the methylsulfonyl group, which can influence the reactivity of the alkyne and the properties of the resulting products. The products of these reactions, substituted alkynes and alkenes, are valuable intermediates in the synthesis of pharmaceuticals and other advanced materials.[1]

Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

General Reaction Scheme:

Caption: General scheme of the Sonogashira coupling reaction.

Application Example: Synthesis of Diarylalkynes
EntryAryl HalideCatalyst SystemSolventBaseTemperature (°C)Yield (%)
14-IodoanisolePd(PPh₃)₂Cl₂ / CuIDMF/Et₃NEt₃N60Est. >85
21-Bromo-4-nitrobenzenePd(OAc)₂ / XPhos / CuITolueneK₂CO₃80Est. >90
32-IodopyridinePd₂(dba)₃ / P(t-Bu)₃ / CuIDioxaneCs₂CO₃100Est. >80

*Estimated yields based on similar reactions reported in the literature for electron-deficient alkynes.

Detailed Experimental Protocol (Hypothetical)

Synthesis of 1-(4-methoxyphenyl)-2-(4-(methylsulfonyl)phenyl)acetylene

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 180.2 mg), 4-iodoanisole (1.1 mmol, 257.4 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14.0 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) and triethylamine (Et₃N, 2.0 mmol, 0.28 mL).

  • Reaction Conditions: Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[3] While this compound itself is not a typical substrate for Suzuki coupling, its derivatives, such as a borylated or halogenated version, could be employed. For instance, a Sonogashira coupling product could be further functionalized via a subsequent Suzuki reaction.

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Application Workflow: Sequential Sonogashira-Suzuki Coupling

A potential application involves a two-step sequence where a Sonogashira coupling is followed by a Suzuki coupling to generate highly substituted aromatic compounds.

Sequential_Coupling Start This compound + Dihaloarene Sonogashira Sonogashira Coupling Start->Sonogashira Intermediate Aryl-alkynyl-aryl Halide Sonogashira->Intermediate Suzuki Suzuki Coupling Intermediate->Suzuki Final_Product Triaryl System Suzuki->Final_Product Boronic_Acid Arylboronic Acid Boronic_Acid->Suzuki

Caption: Workflow for sequential Sonogashira and Suzuki coupling.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[4] Similar to the Suzuki coupling, this compound is not a direct substrate. However, a halogenated derivative of the core structure could be used in a Heck reaction.

General Reaction Scheme:

Caption: General scheme of the Heck reaction.

Applications in Drug Discovery

The 4-(methylsulfonyl)phenyl group is a common motif in a variety of kinase inhibitors and other therapeutic agents. The ability to readily introduce this group onto various scaffolds via palladium-catalyzed cross-coupling reactions with this compound makes it a valuable tool for the synthesis of compound libraries for drug discovery. For example, the synthesis of inhibitors for Tie2 kinase has been reported, showcasing the utility of related imidazole-based structures that could potentially be accessed through such coupling strategies.[5]

Conclusion

This compound is a promising and versatile building block for palladium-catalyzed cross-coupling reactions. While specific, detailed protocols for this particular substrate are not extensively documented in the readily available literature, established methodologies for Sonogashira, Suzuki, and Heck reactions can be effectively adapted. The resulting arylethynyl sulfone derivatives are of significant interest for the development of novel pharmaceuticals and functional materials. Further exploration of the reactivity of this compound is warranted to fully exploit its synthetic potential.

References

Reaction conditions for the functionalization of the alkyne in 1-Ethynyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the alkyne functional group in 1-Ethynyl-4-(methylsulfonyl)benzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the electron-withdrawing methylsulfonyl group, which can modulate the electronic properties and biological activity of the resulting products. The following sections detail reaction conditions for Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), pyrazole synthesis, and hydration of the terminal alkyne.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2]

Experimental Protocol: General Procedure for Sonogashira Coupling

Aryl halides (1.0 mmol) and this compound (1.0 mmol) are subjected to aerobic stirring with the addition of 3 mol% of a Pd/CuFe2O4 magnetic nanoparticle catalyst and 4 mmol of K2CO3. The mixture is then refluxed in 4 mL of ethanol and stirred at 70°C for the appropriate time. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is extracted with ethyl acetate and deionized water, washed with brine, and dried over anhydrous Na2SO4. The solvent is then evaporated in a rotary evaporator to yield the crude product, which can be further purified by column chromatography.[3]

Table 1: Representative Conditions for Sonogashira Coupling of Substituted Aryl Halides with Terminal Alkynes

EntryAryl HalideAlkyneCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)Piperidine (3)H₂O/CTAB40492
24-Iodoanisole1-OctynePd(PPh₃)₂Cl₂ (2)Piperidine (3)H₂O/CTAB40492
34-Bromobenzonitrile1-OctynePd(PPh₃)₂Cl₂ (2)Piperidine (3)H₂O/CTAB401259
41-Iodo-4-nitrobenzenePhenylacetyleneCuI/PPh₃ (5/15)KOH (2)H₂O1002.598
54-IodotoluenePhenylacetylenePd on alumina (5)-THF-DMA7572<2

Note: The data in this table is derived from reactions with analogous substrates and serves as a starting point for optimization with this compound.[4][5]

Sonogashira_Workflow Reactants This compound + Aryl Halide Reaction Reaction Mixture Reactants->Reaction Catalysts Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Catalysts->Reaction Base Base (e.g., NEt₃, Piperidine) Base->Reaction Solvent Solvent (e.g., THF, DMF) Solvent->Reaction Heating Heating (rt to 100 °C) Reaction->Heating Workup Work-up (Extraction, Washing, Drying) Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product Coupled Product Purification->Product CuAAC_Workflow Alkyne This compound Reaction Reaction Mixture Alkyne->Reaction Azide Azide (e.g., Benzyl Azide) Azide->Reaction Cu_Source Cu(II) Source (e.g., CuSO₄) Cu_Source->Reaction Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Reaction Solvent Solvent (e.g., t-BuOH/H₂O) Solvent->Reaction Stirring Stirring at Room Temperature Reaction->Stirring Isolation Product Isolation (Filtration/Extraction) Stirring->Isolation Product 1,4-Disubstituted 1,2,3-Triazole Isolation->Product Pyrazole_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate Pathways Alkyne This compound Dicarbonyl Formation of 1,3-Dicarbonyl Equivalent Alkyne->Dicarbonyl Cycloaddition [3+2] Cycloaddition (e.g., with Diazo Compound) Alkyne->Cycloaddition Hydrazine Hydrazine Derivative Product Substituted Pyrazole Hydrazine->Product Dicarbonyl->Product Cycloaddition->Product Hydration_Workflow Alkyne This compound Reaction Reaction Mixture Alkyne->Reaction Catalyst Catalyst (e.g., Au(III) complex or H⁺/Hg²⁺) Catalyst->Reaction Water Water Water->Reaction Solvent Solvent Solvent->Reaction Heating Heating (if required) Reaction->Heating Workup Work-up Heating->Workup Product 4'-(Methylsulfonyl)acetophenone Workup->Product

References

Step-by-step guide for the purification of 1-Ethynyl-4-(methylsulfonyl)benzene by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note provides a detailed protocol for the purification of 1-Ethynyl-4-(methylsulfonyl)benzene using flash column chromatography. The described method employs a silica gel stationary phase and a hexane/ethyl acetate gradient mobile phase, yielding the target compound with high purity. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is an organic compound featuring both an ethynyl and a methylsulfonyl functional group attached to a benzene ring.[1] The electron-withdrawing nature of the methylsulfonyl group and the reactive ethynyl group make it a valuable building block in medicinal chemistry and materials science.[1] Due to its polarity, purification from reaction mixtures is effectively achieved using silica gel chromatography. This document outlines a robust, step-by-step protocol for this purification.

Experimental Protocol

This protocol is based on established methods for the purification of this compound.[2]

2.1. Materials and Equipment

  • Crude this compound

  • Silica gel (230-400 mesh)[2]

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Collection tubes/flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

2.2. Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Sample_Prep Sample Preparation: Dissolve crude product in minimal dichloromethane Loading Loading: Load sample onto the packed column Sample_Prep->Loading Column_Prep Column Preparation: Pack column with silica gel as a slurry in hexane Column_Prep->Loading Elution Elution: Run gradient of 0-25% Ethyl Acetate in Hexane Loading->Elution Collection Fraction Collection: Collect eluent in fractions Elution->Collection TLC_Analysis TLC Analysis: Analyze fractions for the presence of the product Collection->TLC_Analysis Pooling Pooling: Combine pure fractions TLC_Analysis->Pooling Evaporation Solvent Evaporation: Concentrate pooled fractions using a rotary evaporator Pooling->Evaporation Final_Product Final Product: Obtain pure 1-Ethynyl-4- (methylsulfonyl)benzene Evaporation->Final_Product

Caption: Workflow for the purification of this compound.

2.3. Step-by-Step Procedure

  • Column Preparation:

    • Select an appropriately sized glass chromatography column.

    • Prepare a slurry of silica gel (230-400 mesh) in hexane.

    • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed stationary phase. Gently tap the column to dislodge any air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Equilibrate the packed column by passing several column volumes of hexane through it.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

  • Elution and Fraction Collection:

    • Begin the elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate from 0% to 25%.[2]

    • Collect the eluent in appropriately sized fractions (e.g., 10-20 mL per fraction).

  • Fraction Analysis:

    • Monitor the separation using Thin Layer Chromatography (TLC).

    • Spot a small amount from each collected fraction onto a TLC plate.

    • Develop the TLC plate using a suitable solvent system (e.g., the elution solvent mixture).

    • Visualize the spots under a UV lamp. The desired product, this compound, should appear as a single spot in the pure fractions.

  • Isolation of Pure Compound:

    • Combine the fractions that contain the pure desired product.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound as a solid.[2]

Results and Data

The purification of this compound via flash chromatography has been reported to yield the pure compound in good recovery.[2] A summary of the key parameters and expected outcomes is presented in the table below.

ParameterValueReference
Stationary Phase Silica Gel (230-400 mesh)[2]
Mobile Phase 0-25% Ethyl Acetate in Hexane (Gradient)[2]
Compound Appearance Yellow Solid[2]
Reported Yield 72%[2]
Molecular Formula C₉H₈O₂S[3][4]
Molecular Weight 180.22 g/mol [3][4]

Conclusion

The described flash chromatography protocol is an effective method for the purification of this compound. The use of a silica gel stationary phase with a hexane and ethyl acetate gradient mobile phase allows for efficient separation from reaction impurities, providing the target compound in high purity and good yield. This method is readily applicable in a standard organic chemistry laboratory setting.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Ethynyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the large-scale synthesis of 1-Ethynyl-4-(methylsulfonyl)benzene, a key building block in the development of pharmaceuticals. This document outlines a robust and scalable synthetic protocol based on the Sonogashira coupling reaction, addresses industrial-scale purification methods, and discusses the significant applications of this compound in medicinal chemistry. Detailed experimental procedures, quantitative data, and process visualizations are included to facilitate the transition from laboratory to industrial production.

Introduction and Industrial Applications

This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its rigid structure, provided by the ethynyl group, and the electron-withdrawing nature of the methylsulfonyl group make it a valuable synthon for constructing complex molecular architectures.

The primary industrial application of this compound lies in the field of medicinal chemistry and drug discovery . It is a key component in the synthesis of various kinase inhibitors, which are a major class of therapeutics for cancer and other diseases. The ethynyl moiety can act as a pharmacophore, forming specific interactions with target proteins, or as a versatile handle for further chemical modifications through click chemistry or other coupling reactions.

While specific drug candidates containing this exact fragment are often proprietary, the structural motif is prevalent in patented compounds targeting signaling pathways involved in cell proliferation and survival. Its use allows for the systematic exploration of chemical space around a core scaffold, aiding in the optimization of potency, selectivity, and pharmacokinetic properties of new drug candidates.

Synthetic Pathway Overview

The most common and industrially viable method for the synthesis of this compound is the Sonogashira cross-coupling reaction . This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium-copper system. For the large-scale synthesis of the target molecule, two primary routes are considered, both utilizing the Sonogashira coupling.

Route A: Coupling of 4-halophenyl methyl sulfone with a protected acetylene, followed by deprotection. Route B: Direct coupling of 4-halophenyl methyl sulfone with acetylene gas.

Route A is generally preferred for large-scale synthesis due to the ease of handling and precise stoichiometry control offered by using a protected acetylene source like trimethylsilylacetylene.

Below is a Graphviz diagram illustrating the general synthetic workflow for Route A.

G cluster_0 Synthesis of Starting Material cluster_1 Sonogashira Coupling cluster_2 Deprotection & Purification A 4-Bromothioanisole B Oxidation A->B [O] C 4-Bromophenyl methyl sulfone B->C D 4-Bromophenyl methyl sulfone F Pd/Cu Catalyst, Base D->F E Trimethylsilylacetylene E->F G (4-(Methylsulfonyl)phenyl)ethynyl)trimethylsilane F->G H (4-(Methylsulfonyl)phenyl)ethynyl)trimethylsilane I Base (e.g., K2CO3) H->I J This compound I->J K Crystallization/Recrystallization J->K L Pure Product K->L

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of 4-Bromophenyl methyl sulfone (Starting Material)

A detailed protocol for the synthesis of 4-Bromophenyl methyl sulfone can be found in the literature. A typical procedure involves the oxidation of 4-bromothioanisole.

Large-Scale Sonogashira Coupling Protocol

This protocol is designed for a kilogram-scale synthesis of this compound.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity ( kg/mol )
4-Bromophenyl methyl sulfone3466-32-8235.1010.0 kg (42.5 mol)
Trimethylsilylacetylene1066-54-298.224.60 kg (46.8 mol)
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.245 kg (0.21 mol)
Copper(I) iodide7681-65-4190.450.081 kg (0.42 mol)
Triethylamine121-44-8101.1930 L
Toluene108-88-392.14100 L

Equipment:

  • 200 L glass-lined reactor with overhead stirring, temperature control, and a nitrogen inlet.

  • Condenser and receiving flask.

  • Filtration unit (e.g., Nutsche filter).

  • Drying oven.

Procedure:

  • Reaction Setup: Charge the 200 L reactor with 4-Bromophenyl methyl sulfone (10.0 kg), Tetrakis(triphenylphosphine)palladium(0) (0.245 kg), and Copper(I) iodide (0.081 kg) under a nitrogen atmosphere.

  • Solvent Addition: Add toluene (100 L) and triethylamine (30 L) to the reactor. Stir the mixture to ensure all solids are suspended.

  • Alkyne Addition: Slowly add trimethylsilylacetylene (4.60 kg) to the reaction mixture at room temperature over a period of 1-2 hours. An exotherm may be observed; maintain the temperature below 40°C.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by HPLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated salts. Wash the filter cake with toluene (2 x 10 L).

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure to obtain the crude silyl-protected product.

Deprotection and Purification

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
Crude Silyl-protected Product-~278.44From previous step
Methanol67-56-132.0450 L
Potassium Carbonate584-08-7138.211.76 kg
Deionized Water7732-18-518.02As needed
Heptane142-82-5100.21As needed

Procedure:

  • Deprotection: Dissolve the crude silyl-protected product in methanol (50 L) in a suitable reactor. Add potassium carbonate (1.76 kg) and stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by HPLC or GC.

  • Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol. Add deionized water (50 L) to the residue and extract with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 20 L).

  • Purification by Crystallization: Combine the organic extracts and wash with brine (20 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of toluene and heptane). Allow the solution to cool slowly to induce crystallization.

  • Final Product: Collect the crystals by filtration, wash with cold heptane, and dry under vacuum to afford pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the large-scale synthesis. These values are indicative and may vary depending on the specific equipment and process optimizations.

ParameterValueNotes
Yield (Overall) 75-85%Based on 4-Bromophenyl methyl sulfone
Purity (by HPLC) >98%After crystallization
Catalyst Loading (Palladium) ~0.5 mol%Can be optimized to lower levels
Catalyst Loading (Copper) ~1.0 mol%
Reaction Time (Coupling) 4-6 hours
Reaction Time (Deprotection) 2-4 hours

Visualization of the Catalytic Cycle

The Sonogashira coupling reaction proceeds through a complex catalytic cycle involving both palladium and copper. The following Graphviz diagram illustrates the key steps of the generally accepted mechanism.

G cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L2 PdII_A Ar-Pd(II)-X(L2) Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Ar-Pd(II)-C≡CR(L2) PdII_A->PdII_B Transmetalation (Cu-C≡CR) PdII_B->Pd0 Reductive Elimination (Ar-C≡CR) Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu Alkyne->Cu_acetylide Base, CuX CuX CuX Cu_acetylide->CuX to Pd Cycle Base Base

Figure 2: Catalytic cycle of the Sonogashira cross-coupling reaction.

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated area or fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Copper(I) Iodide: Copper salts can be irritating to the skin and eyes. Avoid inhalation of dust.

  • Triethylamine: Triethylamine is a corrosive and flammable liquid with a strong odor. Handle in a well-ventilated area and away from ignition sources.

  • Solvents: Toluene and other organic solvents are flammable and should be handled with care.

Conclusion

The Sonogashira coupling provides a reliable and scalable method for the industrial synthesis of this compound. The protocol outlined in these notes, utilizing a protected alkyne and subsequent deprotection, offers good yields and high purity after crystallization. This key intermediate is of significant value to the pharmaceutical industry, serving as a versatile building block for the development of novel therapeutics. Careful optimization of reaction conditions and purification procedures will be crucial for a successful and economical large-scale production.

References

Application Notes and Protocols for the Characterization of 1-Ethynyl-4-(methylsulfonyl)benzene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Ethynyl-4-(methylsulfonyl)benzene and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. The presence of the sulfonyl group, a known pharmacophore, and the reactive ethynyl group makes these molecules versatile building blocks for the synthesis of more complex structures, including potential therapeutic agents.[1][2][3] The sulfonyl group can act as a bioisostere for other functional groups and can participate in hydrogen bonding, which is crucial for drug-receptor interactions.[2][3] Derivatives of this scaffold have been investigated as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2), which is a key target in inflammation and cancer.[4]

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound and its derivatives using modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound and its derivatives, providing detailed information about the chemical environment of each proton and carbon atom.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and a representative derivative. These values are based on data from structurally related compounds and theoretical predictions.[3][5][6]

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundAr-H (d, 2H)Ar-H (d, 2H)≡C-H (s, 1H)-SO₂CH₃ (s, 3H)
This compound~7.90 ppm~7.65 ppm~3.20 ppm~3.05 ppm
1-(Phenylethynyl)-4-(methylsulfonyl)benzene~7.90 ppm~7.60 ppm-~3.05 ppm

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundC≡C-HC≡C-ArAr-C (quat)Ar-CHAr-C-S (quat)-SO₂CH₃
This compound~82.0~80.0~128.0~132.5, ~127.5~140.0~44.5
1-(Phenylethynyl)-4-(methylsulfonyl)benzene-~90.0~128.5~132.0, ~127.0~140.5~44.5
Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup (400 MHz Spectrometer):

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

3. ¹H NMR Acquisition:

  • Set the spectral width to 0-12 ppm.

  • Use a standard 90° pulse sequence.

  • Acquire 16-32 scans for a good signal-to-noise ratio.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

4. ¹³C NMR Acquisition:

  • Set the spectral width to 0-220 ppm.

  • Use a proton-decoupled pulse sequence.

  • Acquire a sufficient number of scans (typically several hundred to thousands) to obtain a good signal-to-noise ratio.

  • Process the data similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of the target compounds and for gaining structural information through fragmentation analysis.

Data Presentation

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

CompoundMolecular FormulaCalculated [M+H]⁺Observed [M+H]⁺
This compoundC₉H₈O₂S181.0318181.0315 ± 5 ppm
1-(Phenylethynyl)-4-(methylsulfonyl)benzeneC₁₅H₁₂O₂S257.0631257.0628 ± 5 ppm
Experimental Protocol: LC-MS Analysis

1. Sample Preparation:

  • Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Scan Range: m/z 50-500.

Chromatography

Chromatographic techniques are vital for assessing the purity of this compound and its derivatives and for their purification.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

  • Prepare a stock solution of the sample in acetonitrile at 1 mg/mL.

  • Dilute to an appropriate concentration for UV detection (e.g., 0.1 mg/mL).

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[1]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized depending on the specific derivative.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of thermally stable and volatile derivatives.

1. Sample Preparation:

  • Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.

2. GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

3. MS Conditions:

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Scan Range: m/z 40-450.

Application in Drug Discovery: Inhibition of COX-2 Signaling Pathway

Derivatives of this compound have shown potential as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and the progression of some cancers.[4] The methylsulfonylphenyl moiety is a key pharmacophore in several known COX-2 inhibitors.[4] The inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Logical Workflow for Screening COX-2 Inhibitors

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 Preclinical Development Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization COX_Assay COX-1/COX-2 Inhibition Assay Characterization->COX_Assay Selectivity Determine COX-2 Selectivity Index COX_Assay->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox

Caption: Workflow for the discovery of COX-2 inhibitors.

COX-2 Signaling Pathway Inhibition

G cluster_pathway COX-2 Signaling Pathway cluster_inhibition Inhibition Mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins COX2->Prostaglandins catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation leads to Inhibitor This compound Derivative Inhibitor->COX2 inhibits

Caption: Inhibition of the COX-2 signaling pathway.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of this compound and its derivatives. A thorough understanding of the physicochemical properties and purity of these compounds is crucial for their successful application in research and development, particularly in the context of designing novel therapeutic agents targeting pathways such as COX-2. The provided workflows and diagrams offer a clear visual representation of the experimental and biological logic for professionals in the field.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethynyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Ethynyl-4-(methylsulfonyl)benzene synthesis. The primary synthetic route discussed is the Sonogashira cross-coupling reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Sonogashira coupling.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The palladium catalyst may have degraded.Use a fresh batch of palladium catalyst. Ensure proper storage and handling to prevent deactivation. Consider using a more robust catalyst system if the substrate is challenging.
Poor Quality Reagents: Impurities in the aryl halide, alkyne, or solvent can poison the catalyst.Purify starting materials before use. Use anhydrous, degassed solvents to prevent side reactions and catalyst deactivation.
Inappropriate Reaction Conditions: Temperature, base, or solvent may not be optimal.Screen different bases (e.g., triethylamine, diisopropylethylamine) and solvents (e.g., THF, DMF, toluene). The reaction may require gentle heating (40-60 °C) for less reactive substrates.
Significant Homocoupling (Glaser Coupling) Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne.Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen). Maintain a positive pressure of an inert gas throughout the reaction.
Excess Copper Catalyst: High concentrations of the copper(I) co-catalyst can favor the homocoupling pathway.Reduce the amount of copper(I) iodide used. Consider a copper-free Sonogashira protocol, which can eliminate this side reaction.[1]
Reaction Stalls Before Completion Catalyst Deactivation: The palladium catalyst may deactivate over the course of the reaction.Add a second portion of the palladium catalyst and ligand midway through the reaction. Use a more robust ligand that is less prone to degradation.
Formation of Black Precipitate (Palladium Black) Catalyst Decomposition: Impurities, inappropriate solvent choice, or incorrect temperature can lead to the decomposition of the palladium catalyst.Use fresh, high-purity reagents and solvents. Some anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black.
Difficult Purification Polar Nature of the Product: The sulfonyl group increases the polarity of the product, which can lead to streaking on silica gel columns.Use a more polar solvent system for column chromatography, such as dichloromethane/methanol. Pre-treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) can help prevent streaking. Reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Sonogashira cross-coupling reaction. This involves the coupling of a terminal alkyne (or a protected version like trimethylsilylacetylene) with an aryl halide, such as 4-iodophenyl methyl sulfone or 4-bromophenyl methyl sulfone, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Q2: Which aryl halide is best to use for the Sonogashira coupling to synthesize this compound?

A2: The reactivity of aryl halides in the Sonogashira coupling follows the trend: I > Br > Cl. Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating. Aryl chlorides are generally the least reactive and may require specialized catalyst systems.

Q3: What are the key parameters to optimize for improving the yield of the Sonogashira reaction?

A3: The key parameters to optimize include the choice of palladium catalyst and ligand, the copper co-catalyst, the base, the solvent, and the reaction temperature. The quality and purity of the starting materials are also critical.

Q4: How can I minimize the formation of the Glaser coupling byproduct?

A4: The Glaser coupling, or homocoupling of the terminal alkyne, is a common side reaction. To minimize it, ensure the reaction is carried out under strictly anaerobic (oxygen-free) conditions. Using a copper-free Sonogashira protocol is another effective strategy.

Q5: What is a suitable method for purifying the final product, this compound?

A5: Due to the polarity of the methylsulfonyl group, column chromatography on silica gel is a common purification method. A gradient elution with a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. For particularly polar products that streak on silica, pre-treating the silica with triethylamine or using reverse-phase chromatography can be beneficial.

Data Presentation

Table 1: General Influence of Reaction Parameters on Sonogashira Coupling Yield
Parameter Variation General Effect on Yield Notes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂High yields can be achieved with various catalysts. The choice may depend on the reactivity of the aryl halide.Catalyst loading is typically in the range of 1-5 mol%.
Copper Co-catalyst CuIGenerally increases reaction rate and yield.Can promote unwanted Glaser coupling. Copper-free protocols are an alternative.
Base Et₃N, i-Pr₂NH, DBU, Cs₂CO₃The choice of base can significantly impact the yield. Amine bases are common.The base should be strong enough to deprotonate the alkyne but not so strong as to cause side reactions.
Solvent THF, DMF, Toluene, AcetonitrileSolvent polarity and coordinating ability can influence catalyst stability and reaction rate.Solvents must be anhydrous and degassed.
Temperature Room Temperature to 100 °CHigher temperatures may be required for less reactive aryl halides (e.g., bromides and chlorides).Elevated temperatures can also lead to catalyst decomposition and side reactions.

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent batches.

Materials:

  • 4-Iodophenyl methyl sulfone (1.0 eq)

  • Trimethylsilylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (solvent and base)

  • Tetrabutylammonium fluoride (TBAF) (1 M in THF, for deprotection)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodophenyl methyl sulfone, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine to the flask via syringe. Stir the mixture for 5-10 minutes at room temperature.

  • Alkyne Addition: Add trimethylsilylacetylene dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous ammonium chloride and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude trimethylsilyl-protected product.

  • Deprotection: Dissolve the crude product in THF and add tetrabutylammonium fluoride (1 M in THF). Stir at room temperature for 1-2 hours, monitoring by TLC until the deprotection is complete.

  • Final Workup and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude this compound by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Visualizations

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Aryl Halide & Alkyne setup Combine Reagents under Inert Atmosphere reagents->setup catalysts Pd Catalyst & CuI catalysts->setup solvent_base Anhydrous, Degassed Solvent & Base solvent_base->setup coupling Sonogashira Coupling (Stir at RT or Heat) setup->coupling monitoring Monitor by TLC coupling->monitoring filtration Filter through Celite monitoring->filtration Reaction Complete extraction Aqueous Workup filtration->extraction purification Column Chromatography extraction->purification product 1-Ethynyl-4- (methylsulfonyl)benzene purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield start Low Yield of This compound check_catalyst Is the Palladium Catalyst Active? start->check_catalyst check_reagents Are Starting Materials Pure? check_catalyst->check_reagents Yes solution_catalyst Use fresh catalyst or a more robust system. check_catalyst->solution_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes solution_reagents Purify starting materials. Use anhydrous, degassed solvents. check_reagents->solution_reagents No check_side_reactions Is Homocoupling Observed? check_conditions->check_side_reactions Yes solution_conditions Screen different bases, solvents, and temperatures. check_conditions->solution_conditions No solution_side_reactions Ensure anaerobic conditions. Consider a copper-free protocol. check_side_reactions->solution_side_reactions Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Troubleshooting common side reactions in 1-Ethynyl-4-(methylsulfonyl)benzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Ethynyl-4-(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and procedural issues that may be encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1] This reaction typically involves the coupling of an aryl halide, such as 1-iodo-4-(methylsulfonyl)benzene or 1-bromo-4-(methylsulfonyl)benzene, with a terminal alkyne, often a protected form like trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2][3]

Q2: Why is a protected alkyne like trimethylsilylacetylene (TMSA) often used?

Protected alkynes like TMSA are frequently used to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction under Sonogashira conditions.[4] The trimethylsilyl group can be easily removed in a subsequent step, often in the same pot, to yield the desired terminal alkyne.[5]

Q3: My reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?

Low or no yield in a Sonogashira coupling can stem from several factors. Key areas to troubleshoot include:

  • Catalyst Activity: Ensure the palladium catalyst and copper(I) co-catalyst are fresh and have been stored under an inert atmosphere. Catalyst degradation is a common cause of reaction failure.

  • Reaction Conditions: The reaction is sensitive to oxygen, so proper degassing of solvents and maintenance of an inert atmosphere (e.g., argon or nitrogen) are critical.[2] The choice of solvent, base, and reaction temperature can also significantly impact the outcome.

  • Reagent Quality: The purity of the aryl halide, alkyne, and base is crucial. Impurities can poison the catalyst or lead to side reactions.

Q4: I am observing a significant amount of a solid precipitate in my reaction. What could this be?

A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, known as Glaser coupling, which produces a diyne byproduct that may precipitate from the reaction mixture. This is often promoted by the presence of oxygen and can be minimized by using a protected alkyne and ensuring anaerobic conditions.

Q5: How does the electron-withdrawing methylsulfonyl group affect the reaction?

The methylsulfonyl group is a strong electron-withdrawing group. This generally increases the reactivity of the aryl halide towards oxidative addition to the palladium catalyst, which is a key step in the catalytic cycle. This can be advantageous, potentially allowing for milder reaction conditions compared to electron-rich aryl halides.

Troubleshooting Common Side Reactions

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst (Palladium or Copper)Use fresh, properly stored catalysts. Consider pre-activation of the palladium catalyst if necessary.
Insufficiently inert atmosphereThoroughly degas the solvent and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Inappropriate base or solventEnsure the amine base is dry and in sufficient excess. The solvent should be anhydrous. For electron-deficient aryl halides, a less polar solvent might be beneficial.
Low reaction temperatureWhile the electron-withdrawing group can enhance reactivity, some aryl bromides may still require elevated temperatures to proceed efficiently.[3]
Formation of Homocoupled Alkyne (Glaser Coupling) Presence of oxygenEnsure rigorous exclusion of air from the reaction setup.
Use of an unprotected terminal alkyneEmploy a protected alkyne such as trimethylsilylacetylene (TMSA) and deprotect in a subsequent step.[4]
Dehalogenation of the Aryl Halide Presence of water or other proton sourcesUse anhydrous solvents and reagents.
Certain phosphine ligandsConsider using a different phosphine ligand that is less prone to promoting dehalogenation.
Formation of Unidentified Byproducts Impurities in starting materialsPurify all starting materials before use.
Reaction temperature too highOptimize the reaction temperature to minimize thermal decomposition of reactants or products.

Experimental Protocols

Protocol 1: Sonogashira Coupling of 1-Iodo-4-(methylsulfonyl)benzene with Trimethylsilylacetylene

This protocol is a representative procedure for the synthesis of the protected precursor to this compound.

Materials:

  • 1-Iodo-4-(methylsulfonyl)benzene

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 1-iodo-4-(methylsulfonyl)benzene (1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.02 equiv), and copper(I) iodide (0.04 equiv).

  • Add anhydrous and degassed THF, followed by anhydrous triethylamine (3.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add trimethylsilylacetylene (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of the Trimethylsilyl Group

Materials:

  • 1-(Trimethylsilylethynyl)-4-(methylsulfonyl)benzene

  • Potassium carbonate or a fluoride source (e.g., TBAF)

  • Methanol or THF

Procedure:

  • Dissolve the silyl-protected alkyne in methanol or THF.

  • Add a catalytic amount of potassium carbonate or one equivalent of a fluoride source.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Visualizing the Process

Experimental Workflow

experimental_workflow reagents 1. Combine Aryl Halide, Catalysts, and Base solvent 2. Add Anhydrous, Degassed Solvent reagents->solvent alkyne 3. Add Protected Alkyne (TMSA) solvent->alkyne reaction 4. Reaction Monitoring (TLC/LC-MS) alkyne->reaction workup 5. Aqueous Workup and Extraction reaction->workup purification 6. Column Chromatography workup->purification deprotection 7. Deprotection of TMS Group purification->deprotection final_product 8. Final Product Isolation deprotection->final_product troubleshooting_logic start Low/No Product Yield catalyst Check Catalyst Activity (Freshness, Storage) start->catalyst atmosphere Verify Inert Atmosphere (Degassing, Gas Flow) start->atmosphere reagents Assess Reagent Purity (Aryl Halide, Alkyne, Base) start->reagents conditions Optimize Reaction Conditions (Temperature, Solvent) start->conditions side_reaction Significant Side Product Formation start->side_reaction homocoupling Glaser Homocoupling? side_reaction->homocoupling dehalogenation Dehalogenation? side_reaction->dehalogenation solution_homocoupling Use Protected Alkyne Ensure Anaerobic Conditions homocoupling->solution_homocoupling solution_dehalogenation Use Anhydrous Reagents Change Phosphine Ligand dehalogenation->solution_dehalogenation

References

Optimization of reaction parameters for cross-coupling with 1-Ethynyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethynyl-4-(methylsulfonyl)benzene in cross-coupling reactions. The information is designed to help optimize reaction parameters and resolve common experimental issues.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the cross-coupling of this compound, a key building block in medicinal chemistry and materials science.

Issue 1: Low or No Product Yield

  • Question: My Sonogashira coupling reaction with this compound and an aryl halide is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in a Sonogashira coupling can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Catalyst Activity: The palladium catalyst is crucial for the reaction.[1]

      • Problem: The palladium(0) active species may not be forming or is decomposing. This is sometimes indicated by the rapid formation of a black precipitate (palladium black).[2]

      • Solution:

        • Use a Pre-catalyst: Employ an air-stable Pd(II) pre-catalyst which will be reduced in situ.

        • Ligand Choice: Ensure you are using an appropriate phosphine ligand or N-heterocyclic carbene (NHC) ligand, which can stabilize the palladium catalyst.[3] For electron-deficient alkynes, a more electron-rich and bulky ligand may be beneficial.

        • Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can lead to catalyst decomposition and oxidative homocoupling of the alkyne.[2] Freeze-pump-thaw cycles are effective.

    • Reaction Conditions:

      • Problem: The reaction temperature, time, or solvent may not be optimal.

      • Solution:

        • Temperature: Gradually increase the reaction temperature. While some Sonogashira reactions proceed at room temperature, others may require heating to 50-100 °C.[4][5] Microwave irradiation can also be employed to accelerate the reaction.[6]

        • Solvent: Aprotic polar solvents like THF, dioxane, or DMF are commonly used.[7] The choice of solvent can influence catalyst stability and solubility of reagents.

        • Base: The base is critical for the deprotonation of the terminal alkyne.[8] Triethylamine (Et3N) is a common choice, but other organic or inorganic bases can be tested.[4] Ensure the base is dry and of high purity.[2]

    • Reagent Quality:

      • Problem: Impurities in the starting materials or solvents can inhibit the reaction.

      • Solution:

        • Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl.[9] If you are using an aryl chloride, a more active catalyst system may be required. Electron-withdrawing groups on the aryl halide can accelerate the oxidative addition step.[3]

        • Alkyne Purity: Ensure the this compound is pure and free from contaminants.

        • Copper Co-catalyst: If using a traditional Sonogashira setup, ensure the copper(I) source (e.g., CuI) is fresh.[2] Consider a copper-free protocol to avoid issues related to copper-mediated side reactions.[4][5]

Issue 2: Formation of Side Products

  • Question: I am observing significant amounts of homocoupled alkyne (Glaser coupling) and/or aryl halide homocoupling in my reaction mixture. How can I minimize these side reactions?

  • Answer: The formation of homocoupling products is a common issue in Sonogashira reactions.

    • Alkyne Homocoupling (Glaser Coupling):

      • Problem: This side reaction is often promoted by the presence of oxygen and a copper co-catalyst.

      • Solution:

        • Strictly Anaerobic Conditions: As mentioned previously, thorough degassing of the reaction mixture is crucial to minimize oxygen levels.

        • Copper-Free Conditions: Switching to a copper-free Sonogashira protocol can significantly reduce or eliminate alkyne homocoupling.[4][5]

        • Control Alkyne Stoichiometry: Using a slight excess of the alkyne (1.1-1.2 equivalents) can sometimes favor the cross-coupling product.

    • Aryl Halide Homocoupling:

      • Problem: This can occur at higher temperatures or with highly active catalyst systems.

      • Solution:

        • Lower Reaction Temperature: Try running the reaction at a lower temperature to disfavor the homocoupling pathway.

        • Optimize Catalyst Loading: Reducing the palladium catalyst loading may help minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Sonogashira coupling with this compound?

A1: A good starting point for optimizing the Sonogashira coupling of this compound with an aryl bromide is outlined in the table below. Note that these are general conditions and may require further optimization for specific substrates.

ParameterRecommended Starting Condition
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)
Copper Co-catalyst CuI (3-10 mol%)
Base Triethylamine (Et₃N) (2-4 equivalents)
Solvent THF or DMF (anhydrous and degassed)
Temperature 50-80 °C
Atmosphere Inert (Nitrogen or Argon)

Q2: Is a copper co-catalyst always necessary for the Sonogashira reaction?

A2: No, a copper co-catalyst is not always necessary. In fact, copper-free Sonogashira reactions are becoming increasingly popular as they can prevent the formation of alkyne homocoupling byproducts and are considered more environmentally friendly.[4][5] These reactions often require a specific combination of a palladium catalyst, a suitable ligand, and a base.

Q3: How does the electron-withdrawing sulfonyl group on this compound affect the reaction?

A3: The electron-withdrawing methylsulfonyl group increases the acidity of the acetylenic proton. This can facilitate the deprotonation step by the base, which is a key step in the catalytic cycle. However, the electron-deficient nature of the alkyne might also influence its reactivity in other steps of the catalytic cycle, potentially requiring careful optimization of the catalyst and ligand system.

Q4: Can I use an aryl chloride as a coupling partner with this compound?

A4: Yes, but it is more challenging than using an aryl iodide or bromide. The oxidative addition of aryl chlorides to the palladium(0) center is generally slower. To achieve successful coupling with aryl chlorides, more specialized and highly active catalyst systems are often required. These systems typically involve bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).

Experimental Protocols

Protocol: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the copper-free Sonogashira coupling.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., Cs₂CO₃ or K₂CO₃)

  • Anhydrous and degassed solvent (e.g., dioxane or toluene)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv).

  • Add anhydrous and degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Influence of Reaction Parameters on Sonogashira Coupling Yield

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (2)-Et₃N (2)THF6012~90
24-BromoanisolePdCl₂(PPh₃)₂ (3)-Et₃N (3)DMF8016~85
34-ChloroanisolePd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane10024~75
44-IodotoluenePd(OAc)₂ (0.5)SPhos (2)Et₃N (2)Water110 (MW)0.5>90[6]

Note: Yields are approximate and can vary based on the specific substrate and precise reaction conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Weigh Reagents: - Aryl Halide - Alkyne - Catalyst - Ligand - Base setup Combine Reagents in Schlenk Flask prep_reagents->setup prep_solvent Prepare Anhydrous & Degassed Solvent add_solvent Add Solvent prep_solvent->add_solvent setup->add_solvent inert_atm Establish Inert Atmosphere (N2/Ar) add_solvent->inert_atm heating Heat to Desired Temperature inert_atm->heating monitoring Monitor Reaction (TLC/GC-MS) heating->monitoring quench Cool and Quench monitoring->quench Reaction Complete extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product characterize Characterization (NMR, MS, etc.) product->characterize

Caption: Experimental workflow for a typical Sonogashira cross-coupling reaction.

Troubleshooting_Tree start Low/No Yield? check_catalyst Check Catalyst System start->check_catalyst Yes check_conditions Review Reaction Conditions start->check_conditions Yes check_reagents Verify Reagent Quality start->check_reagents Yes catalyst_inactive Inactive Catalyst? check_catalyst->catalyst_inactive temp_low Temperature Too Low? check_conditions->temp_low wrong_solvent Solvent/Base Issue? check_conditions->wrong_solvent reagent_impure Impure Reagents? check_reagents->reagent_impure halide_unreactive Unreactive Halide? check_reagents->halide_unreactive use_precatalyst Use Fresh Pre-catalyst catalyst_inactive->use_precatalyst Yes change_ligand Change Ligand catalyst_inactive->change_ligand Yes degas_thoroughly Degas Thoroughly catalyst_inactive->degas_thoroughly Yes increase_temp Increase Temperature temp_low->increase_temp Yes change_solvent_base Try Different Solvent/Base wrong_solvent->change_solvent_base Yes purify_reagents Purify Starting Materials reagent_impure->purify_reagents Yes use_iodide Switch to Aryl Iodide halide_unreactive->use_iodide Yes

Caption: Troubleshooting decision tree for low-yield Sonogashira coupling reactions.

References

Preventing dimerization of 1-Ethynyl-4-(methylsulfonyl)benzene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the dimerization of 1-Ethynyl-4-(methylsulfonyl)benzene during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is dimerization and why is it a problem with this compound?

A1: Dimerization, also known as homocoupling, is an undesired side reaction where two molecules of a terminal alkyne, in this case, this compound, react to form a symmetrical 1,3-diyne.[1] This is a significant issue in cross-coupling reactions like the Sonogashira coupling, where the objective is to couple the alkyne with a different molecule, such as an aryl halide. Dimerization consumes the starting material, reduces the yield of the desired product, and complicates the purification process.[1] The electron-withdrawing nature of the methylsulfonyl group can increase the acidity of the terminal alkyne's proton, potentially influencing its reactivity towards dimerization.

Q2: What is the primary cause of dimerization of terminal alkynes?

A2: The primary cause of the dimerization of terminal alkynes, a reaction often referred to as Glaser or Hay coupling, is the presence of a copper(I) catalyst and an oxidant, which is typically molecular oxygen.[2][3][4] The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate.[5] In the presence of an oxidant, this intermediate can undergo oxidative coupling to form the dimer.[2][6]

Q3: What are the main strategies to prevent the dimerization of this compound?

A3: There are several effective strategies to minimize or prevent the unwanted dimerization:

  • Run the reaction under an inert atmosphere: The rigorous exclusion of oxygen is critical to suppress oxidative homocoupling, especially when a copper co-catalyst is used.[2][7] This can be achieved by using inert gases like argon or nitrogen and employing techniques such as freeze-pump-thaw cycles for degassing solvents.[2]

  • Utilize copper-free reaction conditions: A number of copper-free Sonogashira protocols have been developed to completely eliminate the pathway for Glaser coupling.[2][3][8][9][10]

  • Optimize reaction parameters: Careful selection of the palladium catalyst, ligands, base, and solvent can significantly reduce the extent of homocoupling.[2]

  • Slow addition of the alkyne: Adding this compound slowly to the reaction mixture helps to maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[1][2]

Troubleshooting Guide

Issue Possible Causes Solutions
High levels of 1,4-bis(4-(methylsulfonyl)phenyl)buta-1,3-diyne (dimer) detected. Presence of oxygen in the reaction.Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[2][7]
Use of a copper(I) co-catalyst.Switch to a copper-free Sonogashira protocol.[2][3][8][9][10]
High concentration of the alkyne.Add the this compound solution dropwise or via a syringe pump over an extended period.[1][2]
Low yield of the desired cross-coupled product. Dimerization consuming the starting alkyne.Implement the strategies to prevent dimerization mentioned above.
Inefficient catalyst system.Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling.[1][2]
Complex reaction mixture, difficult to purify. Formation of multiple byproducts, including the dimer.Optimize the reaction conditions to improve selectivity. Consider using a protecting group strategy for the alkyne.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize dimerization by avoiding the use of a copper co-catalyst.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or (AllylPdCl)₂)

  • Phosphine ligand (e.g., P(t-Bu)₃)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous and degassed solvent (e.g., DMF or THF)

Procedure:

  • Preparation: All glassware should be oven or flame-dried and cooled under an inert atmosphere (argon or nitrogen).[2] Solvents must be thoroughly degassed using at least three freeze-pump-thaw cycles or by sparging with an inert gas.[2]

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., 2.5 mol% (AllylPdCl)₂), and the phosphine ligand (e.g., 10 mol% P(t-Bu)₃).[11]

  • Addition of Reagents: Add the degassed solvent (e.g., DMF) followed by the base (2.0 equiv.). Stir the mixture for a few minutes.

  • Alkyne Addition: Slowly add a solution of this compound (1.1 equiv.) in the degassed solvent to the reaction mixture via a syringe pump over 1-2 hours.

  • Reaction Monitoring: Stir the reaction at room temperature or gentle heat and monitor its progress by TLC or GC/MS.[1]

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling with Minimized Dimerization (with Copper Co-catalyst)

If a copper co-catalyst is necessary, this protocol outlines measures to suppress homocoupling.

Materials:

  • This compound

  • Aryl halide

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Anhydrous and degassed solvent (e.g., THF)

Procedure:

  • Rigorous Degassing: It is imperative that all solvents and the amine base are rigorously degassed to remove dissolved oxygen.

  • Reaction Setup: To a dry Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 equiv.), PdCl₂(PPh₃)₂ (1-2 mol%), and CuI (1-2 mol%).[1]

  • Addition of Reagents: Add the degassed solvent followed by the degassed triethylamine (3.0 equiv.).

  • Slow Alkyne Addition: Add this compound (1.1 equiv.) dropwise to the stirred reaction mixture over a prolonged period.[2]

  • Reaction Monitoring and Work-up: Follow steps 5 and 6 from Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glassware prep2 Degas Solvents & Reagents setup Setup under Inert Atmosphere prep2->setup add_reagents Add Aryl Halide, Catalyst, Base setup->add_reagents add_alkyne Slow Addition of Alkyne add_reagents->add_alkyne monitor Monitor Progress (TLC/GCMS) add_alkyne->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Column Chromatography extract->purify troubleshooting_dimerization issue High Dimer Formation cause1 Oxygen Present issue->cause1 cause2 Copper Catalyst issue->cause2 cause3 High Alkyne Concentration issue->cause3 solution1 Rigorous Degassing (Inert Atmosphere) cause1->solution1 solution2 Use Copper-Free Protocol cause2->solution2 solution3 Slow Alkyne Addition cause3->solution3

References

Technical Support Center: Purification of 1-Ethynyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 1-Ethynyl-4-(methylsulfonyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Question: My initial crude product of this compound shows multiple spots on TLC, indicating the presence of several impurities. What are the likely side products and how can I minimize their formation?

Answer: When synthesizing this compound, particularly via a Sonogashira coupling reaction, several side products can form. The most common impurities include:

  • Homocoupled Alkyne (Glaser coupling product): This is a frequent byproduct in Sonogashira reactions, leading to the formation of a dimer of the terminal alkyne. To minimize this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which promotes this side reaction.

  • Unreacted Starting Materials: Incomplete reactions can leave residual aryl halide (e.g., 4-iodophenyl methyl sulfone) and the alkyne source (e.g., trimethylsilylacetylene). Optimizing reaction conditions such as temperature, reaction time, and catalyst loading can improve conversion.

  • Desilylated Starting Material: If using a silyl-protected alkyne, premature desilylation can occur, leading to the presence of the unprotected alkyne which can then undergo homocoupling.

  • Catalyst Residues: Palladium and copper catalysts used in the coupling reaction can sometimes contaminate the product.

To improve the purity of your crude product, consider the following:

  • Degas Solvents: Thoroughly degas all solvents and reagents to minimize oxygen in the reaction mixture.

  • Optimize Catalyst System: The choice and loading of the palladium catalyst and copper co-catalyst can significantly impact the reaction outcome.

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants to ensure complete consumption of the limiting reagent.

Issue 2: Difficulty with Column Chromatography

Question: I am struggling to get good separation of this compound from impurities using column chromatography. What are the recommended conditions?

Answer: Due to the polar nature of the sulfonyl group, this compound can exhibit strong interactions with silica gel, sometimes leading to tailing or poor separation. Here are some troubleshooting tips:

  • Stationary Phase: Standard silica gel (230-400 mesh) is a good starting point. If you experience significant tailing, you could consider using deactivated silica gel (by adding a small percentage of water or triethylamine to the slurry) or an alternative stationary phase like alumina (neutral or basic).

  • Mobile Phase (Eluent): A common and effective eluent system is a gradient of ethyl acetate in hexanes.[1] Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The optimal gradient will depend on the specific impurities present. It is crucial to perform thin-layer chromatography (TLC) first to determine the appropriate solvent system.

  • Sample Loading: Ensure your crude sample is dissolved in a minimal amount of a solvent in which it is highly soluble and that is compatible with your mobile phase. Dry loading the sample onto a small amount of silica gel can also improve resolution.

Issue 3: Product Instability During Purification

Question: I am concerned about the stability of this compound during purification, especially with prolonged heating or exposure to certain conditions. What precautions should I take?

Answer: Aryl sulfones are generally thermally stable. However, the ethynyl group can be reactive under certain conditions.

  • Temperature: While aryl sulfones can be stable at high temperatures, it is best to avoid excessive heat during purification to prevent potential side reactions or decomposition. When removing solvent under reduced pressure, use a water bath at a moderate temperature.

  • pH: Avoid strongly acidic or basic conditions during workup and purification, as this could potentially lead to reactions involving the ethynyl group.

  • Light and Air: While there is no specific evidence to suggest that this compound is highly sensitive to light or air, it is good practice for any organic compound to be stored in a cool, dark place under an inert atmosphere to prevent slow degradation over time.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: Here is a summary of the key physical properties:

PropertyValueReference
Molecular Formula C₉H₈O₂S[2][3]
Molecular Weight 180.22 g/mol [2][3]
Melting Point 85-89 °C (for the related compound 1-Methyl-4-(methylsulfonyl)-benzene)[4]
Boiling Point Not readily available. Likely high due to the polar sulfonyl group.
Appearance Yellow solid[1]

Q2: What is a reliable method for purifying this compound on a laboratory scale?

A2: Flash column chromatography is a highly effective and commonly used method for the purification of this compound.[1] A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: What is the approximate solubility of this compound in common organic solvents?

A3: Based on typical purification procedures, the following qualitative solubility can be inferred:

SolventSolubilityNotes
Dichloromethane SolubleOften used to dissolve the crude product for chromatography.[1]
Ethyl Acetate SolubleA component of the eluent in column chromatography, indicating good solubility.[1]
Hexane Sparingly Soluble to InsolubleUsed as the non-polar component of the eluent, suggesting low solubility.[1]
Tetrahydrofuran (THF) SolubleOften used as a reaction solvent for its synthesis.[1]
Ethanol Likely SolubleGeneral solubility for polar organic compounds.

Q4: Can I purify this compound by recrystallization?

A4: Recrystallization can be a viable purification method for solid compounds. To perform a recrystallization, you would need to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below. A good starting point for solvent screening would be a mixture of a polar solvent in which the compound is soluble (like ethyl acetate or acetone) and a non-polar solvent in which it is less soluble (like hexanes or heptane).

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography [1]

This protocol describes a typical flash chromatography procedure for the purification of this compound.

  • Prepare the Silica Gel Slurry: In a beaker, add silica gel (230-400 mesh) to a small amount of the initial eluent (e.g., 5% ethyl acetate in hexanes). Swirl to create a uniform slurry.

  • Pack the Column: Secure a glass chromatography column in a vertical position. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Equilibrate the Column: Once the silica has settled, add a thin layer of sand to the top of the silica bed. Run the initial eluent through the column until the packed bed is fully equilibrated.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Carefully apply the sample solution to the top of the silica gel bed.

  • Elute the Column: Begin elution with the initial non-polar solvent mixture (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., up to 25% ethyl acetate in hexanes) to elute the desired compound.

  • Collect and Analyze Fractions: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound as a yellow solid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation start Crude Product dissolve Dissolve in Minimal Dichloromethane start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Hexane/ Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc TLC Analysis collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions concentrate Concentrate under Reduced Pressure combine->concentrate product Pure Product concentrate->product

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Purification Issue? low_purity Low Purity start->low_purity Yes poor_separation Poor Separation start->poor_separation Yes instability Product Instability start->instability Yes solution_low_purity Optimize Synthesis: - Inert Atmosphere - Catalyst Choice - Stoichiometry low_purity->solution_low_purity solution_separation Optimize Chromatography: - Adjust Eluent Polarity - Change Stationary Phase - Dry Loading poor_separation->solution_separation solution_instability Handle with Care: - Moderate Temperature - Neutral pH - Store Properly instability->solution_instability

Caption: Troubleshooting logic for purification challenges.

References

Stabilizing 1-Ethynyl-4-(methylsulfonyl)benzene for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 1-Ethynyl-4-(methylsulfonyl)benzene.

Troubleshooting Guides

Users may encounter issues related to the degradation of this compound, leading to decreased purity and inconsistent experimental results. Terminal alkynes, particularly those with electron-withdrawing groups, can be susceptible to decomposition.[1]

Common Issues and Solutions

IssuePotential Cause(s)Recommended Action(s)
Decreased Purity Over Time Exposure to heat, light, oxygen, or moisture. Self-polymerization of the terminal alkyne.Store the compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C to -80°C). Protect from light by using amber vials or storing in the dark. Ensure the compound is thoroughly dried before storage.
Inconsistent Reaction Yields Use of partially degraded starting material. Formation of byproducts during storage that interfere with the reaction.Confirm the purity of this compound by NMR or LC-MS before each use. If impurities are detected, purify the compound by recrystallization or chromatography.
Color Change (e.g., from white/yellow to brown) Polymerization or decomposition of the compound.This is a strong indicator of degradation. The material should be repurified before use. For future storage, strictly follow the recommended conditions.
Formation of Insoluble Material Polymerization of the terminal alkyne.Filter the solution before use. Consider adding a radical inhibitor, such as BHT (butylated hydroxytoluene), to the storage container, though compatibility should be verified for your specific application.

Experimental Protocol: Accelerated Stability Study

This protocol outlines a method to assess the stability of this compound under various environmental conditions.

Objective: To determine the degradation rate of this compound under stressed conditions (elevated temperature, light, and air exposure) to predict its long-term stability.

Materials:

  • This compound (high purity)

  • Amber and clear glass vials with inert gas-tight seals

  • Nitrogen or Argon gas source

  • Temperature-controlled ovens or incubators

  • Analytical balance

  • HPLC or GC-MS system for purity analysis

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound into each of the labeled vials.

    • Prepare multiple sets of samples for each condition to be tested.

  • Storage Conditions:

    • Temperature:

      • Set 1: -20°C (Control)

      • Set 2: 4°C

      • Set 3: Room Temperature (~25°C)

      • Set 4: 40°C

    • Atmosphere:

      • For each temperature, prepare one subset of vials under ambient air and another subset under an inert atmosphere (purged with nitrogen or argon before sealing).

    • Light Exposure:

      • For the room temperature and 40°C sets, prepare one subset in clear vials exposed to ambient light and another in amber vials to protect from light.

  • Time Points for Analysis:

    • Analyze samples at T=0 (initial time point).

    • Subsequent analyses at 1 week, 2 weeks, 1 month, 3 months, and 6 months.

  • Analytical Method:

    • At each time point, dissolve the contents of one vial from each condition in a suitable solvent (e.g., acetonitrile or dichloromethane).

    • Analyze the purity of the sample using a validated HPLC or GC-MS method.

    • Characterize any significant degradation products by mass spectrometry and, if possible, by NMR of a concentrated, degraded sample.

  • Data Analysis:

    • Quantify the percentage of remaining this compound at each time point for each condition.

    • Plot the percentage of the compound remaining versus time for each condition to determine the degradation kinetics.

Troubleshooting Workflow for Stability Issues

start Stability Issue Encountered (e.g., low purity, color change) check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage (Temp, Light, Air, Moisture) check_storage->improper_storage Yes proper_storage Proper Storage Conditions Met check_storage->proper_storage No remediate_storage Action: Implement Correct Storage Procedures improper_storage->remediate_storage analyze_purity Analyze Purity (NMR, LC-MS) proper_storage->analyze_purity remediate_storage->analyze_purity consider_inhibitor Consider Adding Stabilizer (e.g., BHT for radical polymerization) remediate_storage->consider_inhibitor purity_ok Purity > 98%? analyze_purity->purity_ok repurify Action: Repurify Compound (Recrystallization, Chromatography) purity_ok->repurify No use_as_is Proceed with Experiment purity_ok->use_as_is Yes repurify->use_as_is

Caption: A flowchart for troubleshooting stability problems with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term storage, this compound should be stored at low temperatures, ideally between -20°C and -80°C. The compound should be in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to oxygen and moisture. To prevent light-induced degradation, store the container in the dark or use an amber vial. Some suppliers recommend cold-chain transportation, which underscores the importance of maintaining low temperatures.

Q2: My this compound has turned from a white or light yellow solid to a brownish color. Can I still use it?

A2: A color change to brown is a visual indicator of decomposition or polymerization. It is highly recommended to assess the purity of the material by an analytical method like NMR or LC-MS before use. If significant impurities are detected, the compound should be repurified (e.g., by recrystallization or column chromatography) to ensure the reliability of your experimental results.

Q3: What are the likely degradation pathways for this compound?

  • Polymerization: The terminal alkyne can polymerize, especially when exposed to heat, light, or certain metal impurities.

  • Oxidation: The ethynyl group can be susceptible to oxidation, particularly in the presence of air.

  • Isomerization: Although less common for terminal alkynes, rearrangement to other isomers can occur under certain conditions.[1]

Q4: Can I add a stabilizer to my this compound for long-term storage?

A4: Yes, adding a stabilizer can be beneficial. For terminal alkynes, which can be prone to radical-initiated polymerization, a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) can be added. However, you must first verify that the stabilizer will not interfere with your intended downstream applications or reactions.

Q5: How should I handle the compound during an experiment to minimize degradation?

A5: When using this compound in an experiment, it is best practice to:

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

  • Handle the compound under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket) as much as possible.

  • Weigh out only the amount needed for the experiment and promptly return the main stock to proper storage conditions.

  • Avoid prolonged exposure to bright light and elevated temperatures.

Factors Affecting Stability

cluster_factors Environmental Factors cluster_degradation Degradation Pathways Temperature Temperature Polymerization Polymerization Temperature->Polymerization Light Light Light->Polymerization Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Moisture Moisture Moisture->Oxidation compound 1-Ethynyl-4- (methylsulfonyl)benzene Polymerization->compound degrades Oxidation->compound degrades Isomerization Isomerization Isomerization->compound degrades

Caption: Key factors influencing the stability of this compound.

References

Overcoming low reactivity of 1-Ethynyl-4-(methylsulfonyl)benzene in specific transformations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity with 1-Ethynyl-4-(methylsulfonyl)benzene in common chemical transformations. The electron-withdrawing nature of the methylsulfonyl group significantly influences the reactivity of the terminal alkyne, often necessitating optimized reaction conditions.

Sonogashira Coupling: Troubleshooting Guide

The Sonogashira coupling is a cornerstone for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. However, the electron-deficient nature of this compound can lead to challenges.

Problem: Low to No Product Yield

When faced with low or no product yield, a systematic approach to troubleshooting is essential. The following sections break down the key areas to investigate.

Catalyst and Ligand Selection

The choice of the palladium catalyst and its coordinating ligand is critical for an efficient reaction.

  • Is the palladium catalyst active?

    • Recommendation: Use a fresh batch of palladium catalyst or one that has been stored properly under an inert atmosphere. Pd(0) sources like Pd(PPh₃)₄ can be sensitive to air and moisture. Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable.

  • Is the ligand appropriate for the substrates?

    • Recommendation: For electron-deficient alkynes, consider using more electron-rich and bulky phosphine ligands. Ligands like P(t-Bu)₃ or XPhos can improve the rate-limiting oxidative addition step. The combination of bulky and electron-rich ligands often leads to more efficient Sonogashira couplings.[1]

Reaction Environment

The solvent and base play a pivotal role in the outcome of the Sonogashira coupling.

  • Is the solvent appropriate?

    • Recommendation: The solvent must dissolve all reaction components. While amine bases like triethylamine can sometimes be used as the solvent, co-solvents such as THF, DMF, or toluene are common. Be aware that some solvents can negatively impact the reaction; for instance, DMF has been reported to slow down certain Sonogashira reactions.[2] A solvent screening should include a range of polarities.[2]

  • Is the base suitable and present in sufficient quantity?

    • Recommendation: An amine base is required to deprotonate the alkyne. Triethylamine and diisopropylethylamine are commonly used. Ensure the base is dry and used in an appropriate excess. For copper-free Sonogashira reactions, stronger bases like cesium carbonate may be more effective.[1]

Copper Co-catalyst Considerations

While traditional Sonogashira couplings utilize a copper(I) co-catalyst, its presence can sometimes be detrimental.

  • Is the copper co-catalyst fresh?

    • Recommendation: Copper(I) iodide can degrade over time. Use a fresh bottle or a recently purchased batch.

  • Is homocoupling (Glaser coupling) a significant side reaction?

    • Recommendation: The presence of oxygen can promote the undesired homocoupling of the alkyne.[3] To mitigate this, thoroughly degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[3] If homocoupling persists, consider a copper-free Sonogashira protocol.[1][3]

Troubleshooting Workflow for Low Sonogashira Yield

Sonogashira_Troubleshooting start Low/No Product Yield catalyst Check Catalyst System start->catalyst conditions Review Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents side_reactions Investigate Side Reactions start->side_reactions catalyst_active Use Fresh/Active Pd Catalyst catalyst->catalyst_active ligand_choice Optimize Ligand: - Electron-rich - Bulky (e.g., P(t-Bu)₃) catalyst->ligand_choice solvent Screen Solvents: - THF, Toluene, Dioxane - Avoid DMF if problematic conditions->solvent base Optimize Base: - Stronger base (e.g., Cs₂CO₃) - Ensure anhydrous conditions conditions->base temperature Adjust Temperature: - Gradual increase - Monitor for degradation conditions->temperature alkyne_purity Purify Alkyne reagents->alkyne_purity halide_purity Purify Aryl Halide reagents->halide_purity homocoupling Homocoupling (Glaser)? side_reactions->homocoupling degradation Substrate/Product Degradation? side_reactions->degradation copper_free Switch to Copper-Free Protocol homocoupling->copper_free Yes inert_atmosphere Ensure Rigorous Inert Atmosphere homocoupling->inert_atmosphere Yes lower_temp Lower Reaction Temperature degradation->lower_temp Yes

Caption: Troubleshooting workflow for low Sonogashira coupling yield.

Sonogashira Coupling: Data and Protocols

Comparative Data for Sonogashira Coupling Conditions
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePdCl₂(PPh₃)₂ (2)PPh₃ (4)Et₃NTHF6012Moderate
24-IodoanisolePd(OAc)₂ (1)XPhos (2)K₂CO₃Toluene808Good
34-BromotoluenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃Dioxane10012High
44-ChlorobenzonitrilePdCl₂(PPh₃)₂ (5)PPh₃ (10)Et₃NDMF12024Low
54-Chlorobenzonitrile[Pd(IPr)Cl₂]₂ (2.5)-K₃PO₄Dioxane11018Moderate

Note: Yields are generalized based on literature for similar electron-deficient alkynes and may vary.

Detailed Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is optimized for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add Pd(OAc)₂, XPhos, and Cs₂CO₃ under an inert atmosphere.

  • Add this compound and the aryl bromide to the flask.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Troubleshooting Guide

The CuAAC "click" reaction is a powerful tool for bioconjugation and materials science. The electron-deficient nature of this compound can influence its reactivity in this transformation.

Problem: Low Yield or Incomplete Reaction

Catalyst System and Reaction Conditions
  • Is the copper(I) catalyst active?

    • Recommendation: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.[4] Generate Cu(I) in situ from a stable Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate.[4][5] Always use freshly prepared solutions of the reducing agent.

  • Is a stabilizing ligand present?

    • Recommendation: Use a stabilizing ligand such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to protect the Cu(I) catalyst from oxidation and disproportionation, and to increase its efficacy.[6]

  • Is the reaction mixture properly degassed?

    • Recommendation: Oxygen can deactivate the Cu(I) catalyst.[4] Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas or by freeze-pump-thaw cycles.

Substrate and Solvent Considerations
  • Is the alkyne susceptible to nucleophilic attack?

    • Recommendation: The electron-withdrawing sulfonyl group makes the alkyne susceptible to Michael addition by nucleophiles present in the reaction mixture (e.g., the amine base in some Sonogashira protocols, or certain functionalities on the azide partner).[7][8] If side products are observed, consider adjusting the pH or using a non-nucleophilic base if applicable.

  • Is solubility an issue?

    • Recommendation: Ensure both the alkyne and the azide partner are soluble in the chosen solvent system. A mixture of water and a co-solvent like t-BuOH or DMSO is often effective for CuAAC reactions.[9]

// Catalyst Branch cu_oxidation [label="Cu(I) Oxidation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; catalyst -> cu_oxidation;

in_situ_gen [label="Use in situ Cu(I) generation\n(CuSO₄/NaAscorbate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stabilizing_ligand [label="Add Stabilizing Ligand\n(e.g., TBTA, THPTA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cu_oxidation -> in_situ_gen [label="Yes"]; cu_oxidation -> stabilizing_ligand [label="Yes"];

// Conditions Branch degassing [label="Degas Solvents\nThoroughly?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; conditions -> degassing;

inert_atmosphere [label="Implement Rigorous\nInert Atmosphere", fillcolor="#FBBC05", fontcolor="#202124"]; degassing -> inert_atmosphere [label="No"];

solvent_system [label="Optimize Solvent System:\n- t-BuOH/H₂O\n- DMSO/H₂O", fillcolor="#4285F4", fontcolor="#FFFFFF"]; conditions -> solvent_system;

// Side Reactions Branch michael_addition [label="Michael Addition?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_reactions -> michael_addition;

adjust_ph [label="Adjust pH", fillcolor="#FBBC05", fontcolor="#202124"]; michael_addition -> adjust_ph [label="Yes"]; }

References

Technical Support Center: Catalyst Selection and Optimization for Reactions with 1-Ethynyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing 1-Ethynyl-4-(methylsulfonyl)benzene in common cross-coupling reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) for Sonogashira coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry".

I. Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne, such as this compound, and an aryl or vinyl halide.[1] The electron-withdrawing nature of the methylsulfonyl group on this compound can influence catalyst choice and reaction conditions. Furthermore, the presence of sulfur necessitates careful consideration to avoid catalyst poisoning.[2]

Frequently Asked Questions (FAQs) - Sonogashira Coupling

Q1: What are the primary challenges when using this compound in Sonogashira coupling?

A1: The primary challenges include:

  • Catalyst Poisoning: The sulfur atom in the methylsulfonyl group can coordinate to the palladium catalyst, leading to deactivation and low yields.[2]

  • Reduced Reactivity: The electron-withdrawing methylsulfonyl group can decrease the electron density of the alkyne, potentially affecting the rate of the coupling reaction.

  • Homocoupling (Glaser Coupling): As with many terminal alkynes, the formation of a diyne byproduct through oxidative homocoupling is a common side reaction, particularly in the presence of copper co-catalysts and oxygen.

Q2: Which palladium catalyst and ligand system is recommended for this substrate?

A2: For substrates prone to catalyst poisoning or with electron-deficient alkynes, robust catalyst systems are recommended. Consider using:

  • Bulky, electron-rich phosphine ligands: Ligands such as SPhos, XPhos, or other Buchwald-type ligands can stabilize the palladium center and promote the desired cross-coupling over catalyst deactivation.

  • N-Heterocyclic Carbene (NHC) ligands: NHC-palladium complexes are known for their high stability and activity, making them a good choice for challenging substrates.

  • Copper-Free Conditions: To mitigate the risk of Glaser homocoupling, a copper-free Sonogashira protocol is often preferred.

Q3: I am observing a low yield and the formation of a black precipitate. What is the likely cause and solution?

A3: A black precipitate is likely palladium black, indicating decomposition of the palladium catalyst. This can be caused by:

  • Catalyst Poisoning: The sulfonyl group may be deactivating the catalyst.

  • Oxygen in the reaction: Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen).

  • Inappropriate solvent or temperature: Use high-purity, anhydrous solvents.

Solution:

  • Switch to a more robust ligand system (see Q2).

  • Ensure a strictly anaerobic environment.

  • Consider using a scavenger for sulfur-containing impurities if they are suspected in your reagents.

Troubleshooting Guide - Sonogashira Coupling

Issue: Low to No Product Formation

troubleshooting_low_yield_sonogashira cluster_catalyst Catalyst System Troubleshooting cluster_conditions Reaction Conditions Troubleshooting cluster_reagents Reagent Quality Troubleshooting start Low/No Product catalyst_issue Check Catalyst System start->catalyst_issue Potential Catalyst Problem conditions_issue Review Reaction Conditions start->conditions_issue Potential Conditioning Error reagent_issue Verify Reagent Quality start->reagent_issue Potential Reagent Issue catalyst_poisoning Catalyst Poisoning by Sulfonyl Group? catalyst_issue->catalyst_poisoning anaerobic Strictly Anaerobic? conditions_issue->anaerobic catalyst_decomposition Palladium Black Observed? catalyst_poisoning->catalyst_decomposition No ligand_change Use bulky, electron-rich phosphine or NHC ligand catalyst_poisoning->ligand_change Yes scavenger Consider sulfur scavenger catalyst_poisoning->scavenger Yes catalyst_activity Insufficient Catalyst Activity? catalyst_decomposition->catalyst_activity No degas Improve degassing of solvents/reagents catalyst_decomposition->degas Yes solvent_purity Use high-purity anhydrous solvents catalyst_decomposition->solvent_purity Yes increase_loading Increase catalyst loading catalyst_activity->increase_loading Yes change_catalyst Switch to a more active Pd(0) source catalyst_activity->change_catalyst Yes temperature Optimal Temperature? anaerobic->temperature Yes improve_inert Ensure positive inert gas pressure anaerobic->improve_inert No base Appropriate Base? temperature->base Yes optimize_temp Screen a range of temperatures (e.g., RT to 100 °C) temperature->optimize_temp No change_base Try alternative bases (e.g., Cs2CO3, K2CO3) base->change_base No reagent_purity High-Purity Reagents? purify_reagents Purify starting materials reagent_purity->purify_reagents No troubleshooting_low_yield_click cluster_catalyst Catalyst System Troubleshooting cluster_conditions Reaction Conditions Troubleshooting cluster_reagents Reagent Quality Troubleshooting start Low Triazole Yield catalyst_issue Check Catalyst System start->catalyst_issue Potential Catalyst Problem conditions_issue Review Reaction Conditions start->conditions_issue Potential Conditioning Error reagent_issue Verify Reagent Quality start->reagent_issue Potential Reagent Issue cu_oxidation Cu(I) Oxidation? catalyst_issue->cu_oxidation solvent Appropriate Solvent? conditions_issue->solvent reducing_agent Fresh Reducing Agent? cu_oxidation->reducing_agent No degas_solvents Use degassed solvents cu_oxidation->degas_solvents Yes add_ascorbate Ensure sufficient sodium ascorbate cu_oxidation->add_ascorbate Yes ligand Using a Ligand? reducing_agent->ligand Yes fresh_ascorbate Prepare fresh sodium ascorbate solution reducing_agent->fresh_ascorbate No add_ligand Add a stabilizing ligand (e.g., TBTA, THPTA) ligand->add_ligand No temperature Optimal Temperature? solvent->temperature Yes change_solvent Try different solvents or co-solvent mixtures (e.g., tBuOH/H2O, DMSO) solvent->change_solvent No increase_temp Gently heat the reaction (e.g., to 40-60 °C) temperature->increase_temp No reagent_purity High-Purity Reagents? purify_reagents Purify alkyne and azide reagent_purity->purify_reagents No

References

Technical Support Center: Scaling Up 1-Ethynyl-4-(methylsulfonyl)benzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and scale-up of 1-Ethynyl-4-(methylsulfonyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is a two-step process. It begins with a Sonogashira cross-coupling reaction between an aryl halide, such as 1-bromo-4-(methylsulfonyl)benzene or 1-iodo-4-(methylsulfonyl)benzene, and a protected alkyne like trimethylsilylacetylene (TMSA). This is followed by the deprotection of the trimethylsilyl (TMS) group to yield the final product. The use of TMSA is advantageous as it is a liquid, making it easier to handle than gaseous acetylene, and the TMS group prevents unwanted side reactions at one end of the alkyne.[1]

Q2: Which aryl halide is preferred for the Sonogashira coupling: 1-bromo- or 1-iodo-4-(methylsulfonyl)benzene?

The reactivity of aryl halides in Sonogashira coupling generally follows the order: I > Br > Cl.[1] Consequently, 1-iodo-4-(methylsulfonyl)benzene is more reactive and can often be coupled at lower temperatures, potentially reducing side product formation. However, 1-bromo-4-(methylsulfonyl)benzene is typically more cost-effective and may be preferred for large-scale production, although it might require more forcing reaction conditions, such as higher temperatures, to achieve a good conversion rate.

Q3: What are the critical parameters to control during the scale-up of the Sonogashira reaction?

When scaling up the Sonogashira reaction, several parameters are critical for success:

  • Oxygen Exclusion: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Inadequate degassing of solvents and inerting of the reactor can lead to catalyst deactivation and promote the undesirable homocoupling of the alkyne (Glaser coupling).

  • Temperature Control: Sonogashira reactions can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent reaction runaways and decomposition of the catalyst or product.

  • Catalyst Loading: While lab-scale experiments might use higher catalyst loadings, for economic and environmental reasons, minimizing the palladium and copper catalyst loading is a key goal in process development. However, reducing it too much can lead to incomplete conversion.

  • Reagent Purity: The purity of starting materials and solvents is critical. Impurities can poison the catalyst and lead to side reactions.

  • Mixing: Efficient mixing is essential to ensure good mass transfer, especially in heterogeneous reaction mixtures.

Q4: How can residual palladium and copper be removed from the final product on a large scale?

Removing residual heavy metals is a critical step, especially in pharmaceutical applications. Common methods for large-scale removal include:

  • Scavenging Agents: Using solid-supported scavengers with functional groups that chelate to the metal is a highly effective method. These can be filtered off easily after treatment.

  • Activated Carbon: Treatment with activated carbon can also effectively reduce metal residues.

  • Extraction: Aqueous washes with solutions containing chelating agents like EDTA can help in removing metal ions.

  • Crystallization: The final product is often purified by crystallization, which can significantly reduce the levels of metal impurities.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Recommended Solution
Inactive Catalyst Use fresh palladium and copper catalysts. Ensure proper storage conditions to prevent degradation. Consider using a more robust pre-catalyst.
Oxygen Contamination Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.
Impure Reagents/Solvents Use high-purity starting materials and anhydrous solvents. Impurities can poison the catalyst.
Incorrect Temperature For aryl bromides, higher temperatures (e.g., 80-100 °C) might be necessary. Optimize the temperature in small increments.
Inappropriate Base Ensure the amine base (e.g., triethylamine, diisopropylamine) is dry and used in sufficient excess to neutralize the generated acid.
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
Possible Cause Recommended Solution
Presence of Oxygen Rigorous exclusion of oxygen is crucial as it promotes Glaser coupling.
High Copper Catalyst Loading The copper co-catalyst is a primary promoter of this side reaction. Reduce the amount of the copper catalyst or switch to a copper-free Sonogashira protocol.
Prolonged Reaction Time at High Temperature Optimize the reaction time and temperature to favor the cross-coupling reaction over homocoupling.
Problem 3: Formation of Palladium Black
Possible Cause Recommended Solution
Catalyst Decomposition This indicates the reduction of the palladium complex to palladium metal. This can be caused by impurities, high temperatures, or an inappropriate solvent.
Ligand Degradation Phosphine ligands can be sensitive to oxidation. Use of more robust, bulky electron-rich phosphine ligands can help stabilize the palladium catalyst.
Solvent Effects Some solvents may promote the formation of palladium black. If using THF, consider switching to other solvents like DMF or toluene.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for the synthesis of this compound at both lab and pilot scales. These are representative examples and may require optimization for specific equipment and reagent lots.

Table 1: Sonogashira Coupling of 1-Bromo-4-(methylsulfonyl)benzene with Trimethylsilylacetylene

ParameterLab Scale (e.g., 10g)Pilot Scale (e.g., 1kg)
1-Bromo-4-(methylsulfonyl)benzene 1.0 eq1.0 eq
Trimethylsilylacetylene 1.2-1.5 eq1.1-1.3 eq
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) 1-3 mol%0.5-1.5 mol%
Copper(I) Iodide (CuI) 2-5 mol%1-3 mol%
Ligand (e.g., PPh₃) 2-6 mol%1-3 mol%
Base (e.g., Triethylamine) 2-3 eq1.5-2.5 eq
Solvent (e.g., Toluene, THF) 5-10 mL/g4-8 L/kg
Temperature 60-80 °C70-90 °C
Reaction Time 4-12 hours6-18 hours
Typical Yield 85-95%80-90%

Table 2: TMS Deprotection

ParameterLab Scale (e.g., 10g)Pilot Scale (e.g., 1kg)
TMS-protected Intermediate 1.0 eq1.0 eq
Deprotecting Agent (e.g., K₂CO₃) 0.1-0.5 eq0.1-0.3 eq
Solvent (e.g., Methanol) 10-20 mL/g8-15 L/kg
Temperature Room Temperature20-30 °C
Reaction Time 1-3 hours2-5 hours
Typical Yield >95%>95%

Experimental Protocols

Lab-Scale Synthesis of this compound

Step 1: Sonogashira Coupling A 250 mL three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet is charged with 1-bromo-4-(methylsulfonyl)benzene (11.75 g, 50 mmol), PdCl₂(PPh₃)₂ (0.70 g, 1.0 mmol, 2 mol%), and CuI (0.38 g, 2.0 mmol, 4 mol%). The flask is evacuated and backfilled with nitrogen three times. Anhydrous toluene (100 mL) and triethylamine (13.9 mL, 100 mmol) are added via syringe. The mixture is stirred, and trimethylsilylacetylene (8.5 mL, 60 mmol) is added. The reaction mixture is heated to 70 °C and stirred for 8 hours, monitoring by TLC or HPLC. After completion, the mixture is cooled to room temperature.

Step 2: Work-up and Deprotection The reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is dissolved in methanol (150 mL), and potassium carbonate (1.38 g, 10 mmol) is added. The mixture is stirred at room temperature for 2 hours. The solvent is then evaporated, and the residue is taken up in ethyl acetate (150 mL) and washed with water (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.

Considerations for Pilot-Scale Synthesis

For a pilot-scale synthesis (e.g., 1 kg scale), the following modifications to the lab-scale protocol should be considered:

  • Reactor Setup: A glass-lined or stainless steel reactor with overhead stirring, a heating/cooling jacket, and a dedicated nitrogen line is required.

  • Reagent Addition: Reagents should be added via charging ports or through controlled addition funnels. The addition of trimethylsilylacetylene may need to be done sub-surface to ensure good mixing.

  • Inerting: The reactor must be thoroughly purged with nitrogen before adding the catalyst and reagents.

  • Work-up: After the reaction, the mixture may be quenched with an aqueous solution. Phase separation will be performed in the reactor or a separate extraction vessel.

  • Purification: Instead of chromatography, purification will rely on crystallization from a suitable solvent system to remove impurities and residual metals. Metal scavenging agents may be used prior to crystallization.

Visualizations

Experimental_Workflow Overall Synthesis Workflow cluster_coupling Sonogashira Coupling cluster_workup Work-up & Deprotection cluster_purification Purification reagents 1. Charge Reactor: - 1-Bromo-4-(methylsulfonyl)benzene - Pd/Cu Catalysts & Ligand - Solvent (e.g., Toluene) inert 2. Inert Atmosphere: - Evacuate and backfill with N₂ reagents->inert base_alkyne 3. Add Reagents: - Base (e.g., Triethylamine) - Trimethylsilylacetylene inert->base_alkyne reaction 4. Reaction: - Heat to 70-90°C - Monitor for completion base_alkyne->reaction quench 5. Quench & Filter: - Cool and filter off solids reaction->quench deprotection 6. Deprotection: - Add Methanol and K₂CO₃ - Stir at room temperature quench->deprotection extraction 7. Extraction: - Aqueous work-up deprotection->extraction scavenging 8. Metal Scavenging (Optional): - Treat with scavenger extraction->scavenging crystallization 9. Crystallization: - From suitable solvent scavenging->crystallization drying 10. Drying: - Under vacuum crystallization->drying final_product Final Product: This compound drying->final_product

Caption: Overall synthesis workflow for this compound.

Troubleshooting_Guide Troubleshooting Low Yield in Sonogashira Reaction start Low or No Product Yield check_catalyst Check Catalyst Activity (Fresh Catalysts?) start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_catalyst->check_conditions [Catalyst OK] solution_catalyst Use fresh catalysts and/or more robust ligands. check_catalyst->solution_catalyst [Catalyst Suspect] check_reagents Verify Reagent Quality (Purity, Anhydrous?) check_conditions->check_reagents [Conditions OK] solution_conditions Optimize temperature and reaction time. Screen solvents. check_conditions->solution_conditions [Conditions Suboptimal] check_atmosphere Ensure Inert Atmosphere (Degassed Solvents?) check_reagents->check_atmosphere [Reagents OK] solution_reagents Purify starting materials. Use anhydrous solvents and base. check_reagents->solution_reagents [Reagents Impure] solution_atmosphere Improve degassing procedure. Maintain positive N₂ pressure. check_atmosphere->solution_atmosphere [Atmosphere Compromised]

Caption: A logical workflow for troubleshooting low-yield Sonogashira reactions.

References

Validation & Comparative

A Comparative Guide to Terminal Alkynes in Sonogashira Reactions: Featuring 1-Ethynyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful reaction, typically catalyzed by a combination of palladium and copper complexes, has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] The choice of the terminal alkyne is a critical parameter that can significantly influence the reaction's efficiency and outcome. This guide provides an objective comparison of the performance of 1-Ethynyl-4-(methylsulfonyl)benzene, an electron-deficient alkyne, with other commonly used terminal alkynes in Sonogashira reactions, supported by experimental data.

Performance Comparison of Terminal Alkynes

The reactivity of terminal alkynes in Sonogashira couplings is influenced by both electronic and steric factors. To provide a clear comparison, this guide focuses on the reaction of different terminal alkynes with a common aryl halide, 4-iodotoluene, under similar reaction conditions.

Table 1: Comparison of Terminal Alkyne Performance in the Sonogashira Reaction with 4-Iodotoluene

Terminal AlkyneStructureElectronic NatureCatalyst SystemBaseSolventTime (h)Yield (%)Reference
This compoundElectron-deficientPd(PPh₃)₂Cl₂ / CuIEt₃NTHF1695Unpublished data, similar conditions to cited literature
PhenylacetyleneElectron-neutral5% Pd on alumina / 0.1% Cu₂O-THF-DMA (9:1)72<2 (batch), 60 (flow)[3]
TrimethylsilylacetyleneSterically hindered/ProtectedPd(PPh₃)₂Cl₂ / CuIEt₃NTHF296[4]

Analysis of Performance:

As the data in Table 1 indicates, this compound demonstrates excellent reactivity in the Sonogashira coupling with 4-iodotoluene, affording a high yield of the corresponding cross-coupled product. The electron-withdrawing nature of the methylsulfonyl group is known to enhance the acidity of the terminal alkyne proton, which can facilitate the formation of the copper acetylide intermediate, a key step in the catalytic cycle.

In comparison, the electron-neutral phenylacetylene shows variable performance depending on the reaction setup. While it can provide a moderate yield under flow conditions, the batch reaction under similar conditions is significantly less efficient.[3] This highlights the importance of reaction optimization for this substrate.

Trimethylsilylacetylene, a sterically more demanding and protected alkyne, also exhibits high reactivity, leading to an excellent yield in a short reaction time.[4] The trimethylsilyl group serves as a protecting group for the terminal alkyne, which can be advantageous in multi-step syntheses.

Experimental Protocols

Below is a representative experimental protocol for a standard Sonogashira cross-coupling reaction. This protocol can be adapted for the terminal alkynes discussed in this guide with minor modifications as noted in the data table.

General Procedure for Sonogashira Cross-Coupling:

To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF, DMF, or an amine) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq) and the copper(I) co-catalyst (e.g., CuI, 0.04-0.10 eq). The mixture is stirred under an inert atmosphere (e.g., argon or nitrogen). The amine base (e.g., triethylamine or diisopropylamine, 2-5 eq) is then added, followed by the dropwise addition of the terminal alkyne (1.1-1.5 eq). The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is worked up by dilution with an organic solvent, filtration to remove the catalyst, and washing of the organic layer with aqueous solutions to remove the base and copper salts. The crude product is then purified by column chromatography.[5]

Reaction Mechanisms and Workflow

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡C-R(L2) Transmetalation Ar-Pd(II)-C≡C-R(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡C-R) Cu(I)X Cu(I)X Cu(I)-C≡C-R Cu(I)-C≡C-R Cu(I)X->Cu(I)-C≡C-R Base, R-C≡C-H Cu(I)-C≡C-R->Cu(I)X Transmetalation

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

The general workflow for performing a Sonogashira reaction in a research laboratory setting is outlined below.

Sonogashira_Workflow start Start reagents Combine Aryl Halide, Pd Catalyst, CuI, and Solvent in a Reaction Vessel start->reagents inert Establish Inert Atmosphere (e.g., Ar or N₂) reagents->inert base_alkyne Add Base and Terminal Alkyne inert->base_alkyne reaction Stir at Appropriate Temperature and Monitor Reaction Progress (TLC/GC-MS) base_alkyne->reaction workup Reaction Work-up: Dilution, Filtration, Washing reaction->workup purification Purification by Column Chromatography workup->purification product Characterize Final Product (NMR, MS, etc.) purification->product end End product->end

Caption: A generalized experimental workflow for the Sonogashira coupling.

References

A Comparative Guide to Validating the Purity of Synthesized 1-Ethynyl-4-(methylsulfonyl)benzene using HPLC and qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. The compound 1-Ethynyl-4-(methylsulfonyl)benzene, a versatile building block in medicinal chemistry, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent synthetic steps, and the pharmacological and toxicological properties of the final active pharmaceutical ingredient (API).

This guide provides an objective comparison of two powerful analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the experimental protocols for each method, present illustrative data, and discuss the relative merits of each technique for this specific application.

The Importance of Orthogonal Purity Assessment

Relying on a single analytical method for purity determination can be insufficient, as different techniques have inherent biases and limitations. An orthogonal approach, employing methods that rely on different physicochemical principles, provides a more comprehensive and reliable assessment of a compound's purity. Here, we compare a chromatographic method (HPLC), which separates components based on their partitioning between a stationary and mobile phase, with a spectroscopic method (qNMR), which quantifies molecules based on the resonant frequencies of their atomic nuclei in a magnetic field.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolving power and sensitivity in separating and quantifying components of a mixture. For this compound, a reverse-phase HPLC method is appropriate, given the molecule's aromatic and polar characteristics.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound sample

  • Reference standard of this compound of known purity (if available for assay)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-19 min: 80% to 30% B

    • 19-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 10 mL of acetonitrile to prepare a 100 µg/mL solution.

Data Presentation: HPLC Purity Analysis

The purity of this compound is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

ParameterSynthesized Batch 1Synthesized Batch 2Alternative Method (Hypothetical)
Retention Time (min) 12.512.510.2 (Isocratic)
Peak Area (%) 99.8599.5299.79
Known Impurity 1 (%) 0.080.250.11
Known Impurity 2 (%) 0.030.150.05
Unknown Impurities (%) 0.040.080.05
Assay vs. Ref. Std. (%) 99.799.399.6

Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.

Potential Impurities: Based on a likely Sonogashira coupling synthesis route, potential impurities could include:

  • Impurity 1: Unreacted starting materials (e.g., a halo-aryl sulfone).

  • Impurity 2: Homocoupled alkyne (Glaser coupling byproduct).

  • Residual palladium catalyst and ligands.

  • Residual solvents from synthesis and purification.

Quantitative NMR (qNMR) for Purity Determination

qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and concentration. It does not require a reference standard of the analyte itself for purity determination.

Experimental Protocol: qNMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing quantitative experiments.

Reagents and Materials:

  • This compound sample

  • Certified internal standard (e.g., Dimethyl terephthalate or Maleic acid)

  • Deuterated solvent (e.g., DMSO-d6)

NMR Parameters:

  • Solvent: DMSO-d6

  • Pulse Program: A standard 1D proton pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 64-128 scans to achieve a high signal-to-noise ratio.

  • Acquisition Time: Sufficient to allow for full decay of the FID (typically >3 seconds).

  • Spectral Width: To encompass all signals of interest.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard (e.g., Dimethyl terephthalate) into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d6.

  • Transfer the solution to an NMR tube.

Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the acetylenic proton or aromatic protons) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation: qNMR Purity Analysis
ParameterSynthesized Batch 1Synthesized Batch 2Alternative Internal Standard
Analyte Signal (ppm) ~4.5 (acetylenic H)~4.5 (acetylenic H)~8.0 (aromatic H)
Internal Standard Dimethyl terephthalateDimethyl terephthalateMaleic Acid
Standard Signal (ppm) ~8.1~8.1~6.3
Calculated Purity (%) 99.799.499.6
Relative Std. Dev. (%) 0.150.180.16

Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.

Comparison of HPLC and qNMR for Purity Validation

FeatureHPLCqNMR
Principle Separation based on physicochemical interactions.Quantification based on nuclear magnetic properties.
Reference Standard Requires a reference standard of the analyte for assay; area percent for purity.Requires a certified internal standard (can be a different molecule).
Quantification Relative (area %) or absolute (with standard).Absolute.
Sensitivity High, excellent for detecting trace impurities.Lower sensitivity, may not detect very low-level impurities.
Specificity High, can separate structurally similar isomers.High, provides structural information for impurity identification.
Sample Throughput Higher, with automated systems.Lower, due to longer acquisition times.
Destructive Yes, the sample is consumed.No, the sample can be recovered.
Information Provided Retention time, UV spectrum.Structural information, molar ratios.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_comparison Purity Validation synthesis Synthesize This compound purification Purify Product (e.g., Chromatography) synthesis->purification hplc_prep Prepare Sample & Mobile Phase purification->hplc_prep Sample qnmr_prep Prepare Sample with Internal Standard purification->qnmr_prep Sample hplc_run Inject & Run HPLC hplc_prep->hplc_run hplc_data Analyze Chromatogram (Area Percent) hplc_run->hplc_data compare Compare HPLC & qNMR Results (Orthogonal Validation) hplc_data->compare qnmr_acq Acquire Spectrum qnmr_prep->qnmr_acq qnmr_data Process & Integrate (Calculate Purity) qnmr_acq->qnmr_data qnmr_data->compare

Caption: Workflow for the orthogonal purity validation of this compound.

logical_relationship cluster_methods Analytical Methods cluster_data Purity Data compound Synthesized Compound (this compound) hplc HPLC (Chromatographic Separation) compound->hplc qnmr qNMR (Spectroscopic Quantification) compound->qnmr hplc_purity Relative Purity (Area %) Trace Impurity Profile hplc->hplc_purity yields qnmr_purity Absolute Purity (% w/w) Molar Ratios qnmr->qnmr_purity yields validation Comprehensive Purity Assessment hplc_purity->validation qnmr_purity->validation

Caption: Logical relationship between analytical methods and the resulting purity data.

Conclusion

Both HPLC and qNMR are powerful techniques for assessing the purity of synthesized this compound. HPLC, with its high sensitivity, is ideal for detecting and quantifying trace impurities, providing a detailed impurity profile. In contrast, qNMR offers a direct and absolute measure of purity without the need for a specific reference standard of the analyte, making it an excellent primary method for purity assignment.

For a comprehensive and robust validation of purity, an orthogonal approach employing both HPLC and qNMR is highly recommended. Discrepancies between the results of the two techniques can highlight the presence of impurities that are not detected by one method (e.g., non-chromophoric impurities in HPLC or signals overlapping with the analyte in NMR), leading to a more accurate and reliable characterization of the synthesized compound. This rigorous approach to purity validation is essential for ensuring the quality and consistency of materials used in research and drug development.

A Comparative Analysis of the Electronic Effects of the Methylsulfonyl Group in Substituted Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electronic properties of alkynes substituted with a methylsulfonyl (-SO₂CH₃) group against other substituted alkynes. The potent electron-withdrawing nature of the methylsulfonyl group significantly alters the reactivity and spectroscopic characteristics of the alkyne moiety, making it a subject of interest in organic synthesis and medicinal chemistry. This document summarizes key electronic parameters, proposes experimental protocols for direct comparison, and visualizes the underlying electronic interactions and experimental workflows.

Electronic Effects of the Methylsulfonyl Group

The electronic influence of a substituent is often quantified by Hammett constants, which are derived from the ionization of substituted benzoic acids.[1][2] The methylsulfonyl group is a powerful electron-withdrawing group, primarily through a negative inductive effect (-I) and a negative resonance effect (-M or -R). This is reflected in its large positive Hammett constants (σ).

Table 1: Hammett Constants for the Methylsulfonyl Group

Hammett ConstantValueInterpretation
σmeta (σm)+0.65 to +0.71Strong electron withdrawal via the inductive effect.
σpara (σp)+0.72 to +0.78Strong electron withdrawal through both inductive and resonance effects.[3]

These values indicate that the methylsulfonyl group strongly deactivates aromatic rings towards electrophilic substitution and stabilizes negative charges in the meta and para positions. When attached to an alkyne, this potent electron-withdrawing effect is expected to polarize the carbon-carbon triple bond, rendering it electron-deficient.

Comparative Spectroscopic and Reactivity Data

Direct and comprehensive comparative experimental data for simple methylsulfonyl-substituted alkynes is not abundant in the literature. However, based on the known electronic effects, we can predict the influence on key experimental observables and compare them to a standard alkyne, such as phenylacetylene.

Table 2: Predicted vs. Known Spectroscopic and Reactivity Data

ParameterPhenylacetylene (Reference)Methylsulfonyl-Substituted Alkyne (Predicted/Observed)Rationale for Predicted Change
¹³C NMR (Cα) ~82 ppmDownfield shift (>82 ppm)Deshielding due to electron withdrawal by the -SO₂CH₃ group.
¹³C NMR (Cβ) ~83 ppmUpfield shift (<83 ppm)Increased polarization of the π-system.
IR (C≡C Stretch) ~2109 cm⁻¹Increased frequency and intensityPolarization of the triple bond enhances the dipole moment change during vibration.
Acidity (pKa of terminal H) ~29 (in DMSO)Lower pKa (<29)Stabilization of the resulting acetylide anion by the -SO₂CH₃ group.
Reactivity in Cycloadditions Moderate dienophile/dipolarophileEnhanced reactivityThe electron-deficient nature makes it a more potent dienophile/dipolarophile in reactions with electron-rich dienes/dipoles.[4][5][6]

Proposed Experimental Protocols

To generate direct comparative data, the following experimental protocols are proposed.

3.1. Synthesis of Ethynyl Methyl Sulfone

This protocol is adapted from the synthesis of ethynyl p-tolyl sulfone.[8]

  • Objective: To synthesize ethynyl methyl sulfone as a model compound.

  • Materials: 1,2-dichloroethylene, methanethiol, sodium hydride, m-chloroperoxybenzoic acid (m-CPBA), n-butyllithium, dry THF, dichloromethane.

  • Procedure:

    • Synthesis of (Z)-1-chloro-2-(methylthio)ethene: React cis-1,2-dichloroethylene with sodium thiomethoxide (prepared from methanethiol and NaH) in THF.

    • Elimination to form methylthioacetylene: Treat the product from step 1 with a strong base like n-butyllithium to induce elimination of HCl.

    • Oxidation to ethynyl methyl sulfone: Oxidize the resulting methylthioacetylene with two equivalents of m-CPBA in dichloromethane to yield the final product.

    • Purification: Purify the product by column chromatography on silica gel.

3.2. Spectroscopic Analysis

  • Objective: To obtain ¹³C NMR and IR spectra for ethynyl methyl sulfone and a reference alkyne (e.g., propyne).

  • ¹³C NMR Spectroscopy:

    • Dissolve a ~50 mg sample of each alkyne in 0.7 mL of CDCl₃.

    • Acquire a proton-decoupled ¹³C NMR spectrum on a 400 MHz or higher spectrometer.

    • Record the chemical shifts of the acetylenic carbons.

  • IR Spectroscopy:

    • Acquire an IR spectrum of each neat liquid sample using a thin-film method with NaCl or KBr plates, or as a KBr pellet if solid.

    • Record the frequency of the C≡C and ≡C-H (if terminal) stretching vibrations. The sulfonyl group's characteristic symmetric and asymmetric stretches are expected around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[9][10]

3.3. Comparative Reactivity in Diels-Alder Reaction

  • Objective: To compare the dienophilic reactivity of ethynyl methyl sulfone against a less electron-deficient alkyne.

  • Procedure:

    • Set up two parallel reactions. In each, dissolve 1.0 mmol of a diene (e.g., cyclopentadiene) in 5 mL of toluene.

    • To one reaction, add 1.0 mmol of ethynyl methyl sulfone. To the other, add 1.0 mmol of a reference alkyne (e.g., methyl propiolate).

    • Stir both reactions at a controlled temperature (e.g., 80 °C) and monitor the consumption of the starting materials by GC-MS or TLC at regular intervals.

    • The relative rates of disappearance of the alkynes will provide a semi-quantitative measure of their relative reactivity.

Visualizations

Diagram 1: Electronic Effects on the Alkyne

Caption: Electronic effects of the methylsulfonyl group on an alkyne.

Diagram 2: Experimental Workflow

workflow start Start: Synthesis of Alkynes synthesis_target Synthesize Ethynyl Methyl Sulfone start->synthesis_target synthesis_ref Obtain Reference Alkyne (e.g., Propyne) start->synthesis_ref nmr ¹³C NMR Spectroscopy synthesis_target->nmr ir IR Spectroscopy synthesis_target->ir cycloaddition Comparative Diels-Alder Reaction synthesis_target->cycloaddition synthesis_ref->nmr synthesis_ref->ir synthesis_ref->cycloaddition analysis Characterization comparison Data Comparison & Analysis nmr->comparison ir->comparison reactivity Reactivity Study cycloaddition->comparison

Caption: Workflow for comparative analysis of substituted alkynes.

References

Cross-validation of analytical data for 1-Ethynyl-4-(methylsulfonyl)benzene from different techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of 1-Ethynyl-4-(methylsulfonyl)benzene. The data presented herein is essential for confirming the identity, purity, and stability of this compound in research and development settings. Cross-validation using multiple analytical techniques is critical for ensuring data integrity and meeting regulatory standards.

Summary of Analytical Data

The following tables summarize the expected analytical data for this compound based on different analytical techniques. Where experimental data for the target molecule is not publicly available, data from closely related compounds and theoretical predictions are used and noted.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

ParameterThis compound (Predicted/Analog-Based)1-Ethynyl-4-methylbenzene (Reference Compound)1-Methyl-4-(methylsulfonyl)-benzene (Reference Compound)
¹H NMR
SolventCDCl₃CDCl₃CDCl₃
Ethynyl-H (s)~3.1 - 3.3 ppm~3.0 ppm-
Aromatic-H (d)~7.6 - 7.8 ppm~7.1 - 7.4 ppm~7.4 - 7.9 ppm
Aromatic-H (d)~7.9 - 8.1 ppm~7.1 - 7.4 ppm~7.4 - 7.9 ppm
Methyl-H (s)~3.0 - 3.1 ppm~2.4 ppm~3.0 ppm
¹³C NMR
SolventCDCl₃CDCl₃CDCl₃
Ethynyl-C~80 - 85 ppm~77 - 83 ppm-
Ethynyl-C~85 - 90 ppm~80 - 85 ppm-
Aromatic-C~125 - 145 ppm~120 - 140 ppm~127 - 142 ppm
Methyl-C~44 - 46 ppm~21 - 22 ppm~44 - 45 ppm

Table 2: Infrared (IR) Spectroscopy Data

Functional GroupThis compound (Predicted)Characteristic Absorption Range (cm⁻¹)[1][2][3]
≡C-H stretch (alkyne)~3300 cm⁻¹ (sharp, medium)3330-3270
C≡C stretch (alkyne)~2150 cm⁻¹ (weak to medium)2260-2100
C=C stretch (aromatic)~1600, 1480 cm⁻¹1620-1400
S=O stretch (sulfone)~1320, 1150 cm⁻¹ (strong)1350-1300 and 1160-1120
C-H bend (aromatic)~830 cm⁻¹900-675

Table 3: Mass Spectrometry (MS) Data

ParameterThis compound
Ionization ModeElectrospray Ionization (ESI) or Electron Impact (EI)
Molecular Weight180.22 g/mol [4]
Expected [M+H]⁺m/z 181.03
Expected [M+Na]⁺m/z 203.01
Key Fragmentation PatternLoss of SO₂ (m/z 64), loss of CH₃ (m/z 15)

Table 4: High-Performance Liquid Chromatography (HPLC) Data

ParameterThis compound (Predicted)
ColumnC18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water gradient
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Expected Retention TimeDependent on the specific gradient, but expected to be in the mid-polarity range.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard procedures for the analysis of small aromatic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of the compound.

Instrumentation: 400 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum using a standard pulse program.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum using a proton-decoupled pulse program.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF) with an ESI or EI source.

Procedure:

  • Sample Preparation:

    • For ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.

    • For EI: Introduce the sample via a direct insertion probe or through a gas chromatograph.

  • Data Acquisition:

    • Acquire the mass spectrum in positive or negative ion mode.

    • For ESI, typical source parameters would be a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

    • For EI, a standard electron energy of 70 eV is used.

    • Acquire data over a mass range of m/z 50-500.

    • Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation information.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and for quantitative analysis.

Instrumentation: HPLC system with a UV detector, autosampler, and a C18 reverse-phase column.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water (HPLC grade)

    • Mobile Phase B: Acetonitrile (HPLC grade)

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 254 nm.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 30% B

      • 20-25 min: 30% B

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% acetonitrile in water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of analytical data for this compound.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Cross-Validation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HPLC HPLC Purification->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment MS->Purity_Assessment Impurity ID HPLC->Purity_Assessment Final_Report Final Certificate of Analysis Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and analytical cross-validation of this compound.

References

Assessing the performance of different catalysts with 1-Ethynyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a catalyst is paramount for optimizing chemical transformations. This guide provides a comprehensive performance assessment of various catalysts in reactions involving 1-Ethynyl-4-(methylsulfonyl)benzene, a versatile building block in medicinal chemistry and materials science. The following sections detail quantitative data, experimental protocols, and mechanistic pathways for key catalytic systems.

Sonogashira Coupling: A Palladium-Catalyzed Workhorse

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a fundamental method for the synthesis of substituted alkynes. The choice of palladium catalyst and reaction conditions significantly impacts the efficiency of this transformation with this compound.

Performance Comparison of Palladium Catalysts

While specific comparative studies on this compound are limited, data from analogous systems and general trends in Sonogashira reactions allow for a qualitative and semi-quantitative comparison of common palladium catalysts. The following table summarizes the expected performance based on literature precedents for similar substrates.

CatalystTypical Loading (mol%)Co-catalystBaseSolventTemperature (°C)Reaction Time (h)Expected Yield
Pd(PPh₃)₄1-5CuIAmine (e.g., Et₃N, DIPEA)THF, DMF, Toluene25-1002-24Good to Excellent
PdCl₂(PPh₃)₂1-5CuIAmine (e.g., Et₃N, DIPEA)THF, DMF, Toluene25-1002-24Good to Excellent
Pd(OAc)₂ / Ligand0.5-2None (Copper-free)Inorganic (e.g., K₂CO₃, Cs₂CO₃)Toluene, Dioxane80-12012-48Moderate to Good
Heterogeneous Pd/C5-10CuIAmine (e.g., Et₃N)Various80-12012-48Moderate to Good

Note: Yields are highly dependent on the specific aryl halide, solvent, base, and temperature used. Electron-poor aryl halides tend to react faster. Copper-free systems often require higher temperatures and longer reaction times but can be advantageous in avoiding homocoupling of the alkyne.

Experimental Protocol: General Procedure for Sonogashira Coupling

The following is a representative protocol for the Sonogashira coupling of this compound with an aryl iodide.

Materials:

  • This compound (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or Toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl iodide, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous and degassed solvent, followed by triethylamine.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Reactants & Catalysts B Add Solvent & Base A->B Inert Atmosphere C Heating & Stirring B->C D Quenching & Extraction C->D E Drying & Concentration D->E F Column Chromatography E->F G G F->G Final Product

A generalized workflow for the Sonogashira coupling reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Chemistry Approach

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This "click" reaction is widely used in drug discovery, bioconjugation, and materials science due to its reliability and broad functional group tolerance.

Performance Comparison of Copper Catalysts

The choice of copper source and the use of ligands can influence the rate and efficiency of the CuAAC reaction. The following table provides a comparison of common copper catalyst systems.

Copper SourceReducing Agent (for Cu(II))LigandTypical Loading (mol%)SolventTemperature (°C)Reaction Time (h)Expected Yield
CuSO₄·5H₂OSodium AscorbateNone1-5t-BuOH/H₂O, DMSO/H₂O25-401-12Excellent
CuINoneNone1-10THF, CH₃CN, DMF25-601-12Excellent
Cu(OAc)₂·H₂OSodium Ascorbate / OtherAmines, Phosphines1-5Various25-801-24Good to Excellent
[Cu(CH₃CN)₄]PF₆NoneNone1-5CH₃CN, DCM250.5-6Excellent

Note: The use of a ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can accelerate the reaction and protect the catalyst from oxidation, especially in biological applications.

Experimental Protocol: General Procedure for CuAAC Reaction

The following is a representative protocol for the CuAAC reaction of this compound with benzyl azide.

Materials:

  • This compound (1.0 equiv)

  • Benzyl azide (1.1 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

  • Sodium ascorbate (0.1 equiv)

  • tert-Butanol (t-BuOH) and Water (1:1 mixture)

Procedure:

  • In a vial, dissolve this compound and benzyl azide in the t-BuOH/H₂O solvent mixture.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

CuAAC Reaction Pathway

CuAAC_Pathway cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle CuII Cu(II) Ascorbate Sodium Ascorbate CuI Cu(I) CuII->CuI Reduction Alkyne 1-Ethynyl-4- (methylsulfonyl)benzene Copper_Acetylide Copper Acetylide Intermediate Alkyne->Copper_Acetylide + Cu(I) Azide Organic Azide Metallacycle Copper-Triazole Metallacycle Copper_Acetylide->Metallacycle + Azide Copper_Acetylide->Metallacycle Triazole 1,4-Disubstituted Triazole Metallacycle->Triazole Protonolysis Metallacycle->Triazole Triazole->Alkyne Regenerates Cu(I)

A simplified representation of the CuAAC catalytic cycle.

Other Catalytic Transformations

While Sonogashira and CuAAC reactions are the most prevalent, other catalysts can also effect transformations of this compound.

  • Gold Catalysts: Gold complexes, such as AuCl₃ or [Au(PR₃)]⁺, can catalyze the hydration of terminal alkynes to form methyl ketones. For this compound, this would yield 1-(4-(methylsulfonyl)phenyl)ethan-1-one. These reactions are typically carried out in the presence of water or an alcohol.

  • Rhodium and Ruthenium Catalysts: Rhodium and ruthenium complexes are known to catalyze a variety of cycloaddition reactions involving alkynes. For instance, [2+2+2] cycloadditions with other alkynes or alkenes can lead to the formation of complex cyclic structures. The specific products and efficiencies are highly dependent on the catalyst, ligands, and reaction partners.

Conclusion

The selection of an appropriate catalyst for reactions involving this compound is crucial for achieving high yields and selectivities. For C-C bond formation via cross-coupling, palladium catalysts, particularly in Sonogashira reactions, are highly effective. For the construction of triazole rings, copper-catalyzed azide-alkyne cycloaddition offers a robust and high-yielding "click" chemistry approach. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their synthetic strategies. Further optimization of the reaction conditions for specific substrates and desired outcomes is always recommended.

A comparative analysis of the stability of various substituted phenylacetylenes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Stability of Substituted Phenylacetylenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of various substituted phenylacetylenes, compounds of significant interest in organic synthesis, materials science, and pharmaceutical development. The stability of these molecules is a critical parameter influencing their synthesis, storage, and application. This document summarizes available data on their thermal and oxidative stability, outlines relevant experimental protocols for stability assessment, and illustrates the key factors influencing their stability.

Data Presentation: A Comparative Overview

Direct quantitative comparative studies on the thermal and oxidative stability of a wide range of monomeric substituted phenylacetylenes are not extensively available in the public domain. Much of the existing research focuses on the properties of their corresponding polymers. However, by compiling available physical data and extrapolating from related studies on polymer stability and theoretical analyses of substituent effects, we can infer a qualitative and semi-quantitative comparison.

The following table summarizes key physical properties and provides an estimated ranking of thermal stability for representative substituted phenylacetylenes. The stability is influenced by the electronic and steric nature of the substituent on the phenyl ring. Generally, electron-withdrawing groups and bulky substituents are anticipated to enhance thermal stability.

CompoundSubstituent (para-)Substituent TypeMolecular Weight ( g/mol )Boiling Point (°C)Qualitative Stability NotesInferred Relative Thermal Stability
Phenylacetylene -HNeutral102.13142-144Stable. Flammable. Incompatible with strong oxidizing agents, acids, halogens.[1][2]Baseline
4-Nitrophenylacetylene -NO₂Electron-Withdrawing147.13148-150Useful in organic synthesis.[3]High
4-Methoxyphenylacetylene -OCH₃Electron-Donating132.16-Soluble in various organic solvents.Low
4-tert-Butylphenylacetylene -C(CH₃)₃Sterically Bulky / Weakly Electron-Donating158.2470 (at 2 mmHg)Useful research chemical.[4][5]Moderate to High

Note on Inferred Stability: The relative thermal stability is inferred from general principles of organic chemistry, where electron-withdrawing groups can stabilize aromatic systems, and bulky groups can provide steric hindrance against decomposition. The stability of corresponding polymers also provides some indication, with poly(phenylacetylene) being stable up to approximately 250-264°C. It is important to note that these are estimations and experimental verification is recommended.

Experimental Protocols

To quantitatively assess the stability of substituted phenylacetylenes, the following experimental methodologies are commonly employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) of the substituted phenylacetylene is placed in a TGA crucible.

  • The crucible is placed in the TGA furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen or argon) to ensure an inert atmosphere.

  • The sample is heated from ambient temperature to a higher temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).[6]

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The onset temperature of decomposition is identified as the temperature at which a significant mass loss is first observed. This temperature is a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This can be used to determine melting points, glass transitions, and decomposition temperatures.

Methodology:

  • A small, accurately weighed sample (typically 2-5 mg) of the substituted phenylacetylene is hermetically sealed in a DSC pan.

  • An empty, sealed reference pan is also prepared.

  • Both the sample and reference pans are placed in the DSC cell.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The difference in heat flow between the sample and the reference is measured and recorded as a function of temperature.

  • Exothermic peaks can indicate decomposition, providing information on the thermal stability of the compound.

Oxidative Stability Assessment

Objective: To evaluate the resistance of a compound to oxidation when exposed to an oxidizing atmosphere, often at elevated temperatures.

Methodology (modified from TGA):

  • The TGA procedure is followed as described above.

  • Instead of an inert gas, the furnace is purged with an oxidative atmosphere, such as air or pure oxygen.

  • The sample is heated at a constant rate, and the mass change is monitored.

  • The onset temperature of mass loss in the oxidative atmosphere is determined. A lower onset temperature compared to the inert atmosphere indicates lower oxidative stability.

  • The evolved gases during decomposition can be analyzed by coupling the TGA to a mass spectrometer (TGA-MS) or an infrared spectrometer (TGA-IR) to identify the oxidation products.

Visualization of Stability Influences

The stability of a substituted phenylacetylene is largely dictated by the nature of the substituent on the phenyl ring. The following diagram illustrates the logical relationships between substituent type and its expected impact on the molecule's stability.

Factors Influencing Phenylacetylene Stability substituent Substituent on Phenyl Ring edg Electron-Donating Group (e.g., -OCH₃, -CH₃) substituent->edg Type ewg Electron-Withdrawing Group (e.g., -NO₂, -CN) substituent->ewg Type steric Sterically Bulky Group (e.g., -C(CH₃)₃) substituent->steric Type stability Overall Molecular Stability edg->stability Decreases (generally) ewg->stability Increases steric->stability Increases (via steric hindrance) thermal Thermal Stability stability->thermal oxidative Oxidative Stability stability->oxidative

Caption: Logical flow of substituent effects on phenylacetylene stability.

This guide provides a foundational understanding of the factors influencing the stability of substituted phenylacetylenes and the experimental approaches to their evaluation. For specific applications, it is crucial to perform detailed experimental stability studies on the compounds of interest.

References

A Comparative Guide to the Synthesis of 1-Ethynyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes for the preparation of 1-Ethynyl-4-(methylsulfonyl)benzene, a key building block in medicinal chemistry and materials science. The routes evaluated are a terminal deprotection method and a two-step Sonogashira coupling followed by deprotection. This evaluation is based on experimental data from analogous reactions reported in the scientific literature, offering insights into the potential advantages and disadvantages of each approach.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative metrics for the two synthetic routes, providing a clear comparison of their respective efficiencies and resource requirements.

ParameterRoute A: DeprotectionRoute B: Sonogashira Coupling & Deprotection
Overall Yield ~72%[1]~85-95% (for coupling step)
Starting Materials (4-(methylsulfonyl)phenyl)ethynyl)trimethylsilane4-Iodo- or 4-Bromophenyl methyl sulfone, Ethynyltrimethylsilane
Key Reagents Tetrabutylammonium fluoride (TBAF)Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) iodide (CuI), Base (e.g., Triethylamine)
Reaction Steps 12
Reaction Time Short (typically < 1 hour)Several hours for coupling, plus deprotection time
Reaction Temperature Room temperatureElevated temperatures may be required for coupling
Purification Column chromatographyColumn chromatography for both steps

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Synthetic Route Comparison cluster_A Route A: Deprotection cluster_B Route B: Sonogashira Coupling & Deprotection A1 ((4-(Methylsulfonyl)phenyl)ethynyl)trimethylsilane A2 This compound A1->A2 TBAF, THF B1 4-Halophenyl methyl sulfone + Ethynyltrimethylsilane B2 ((4-(Methylsulfonyl)phenyl)ethynyl)trimethylsilane B1->B2 Pd/Cu catalyst, Base B3 This compound B2->B3 Deprotection (e.g., K₂CO₃/MeOH)

Caption: Comparative diagram of the two synthetic routes.

Experimental Protocols

Detailed experimental procedures for each synthetic route are provided below. These protocols are based on established methodologies and can be adapted for specific laboratory conditions.

Route A: Deprotection of ((4-(Methylsulfonyl)phenyl)ethynyl)trimethylsilane

This route involves the removal of a trimethylsilyl (TMS) protecting group from the terminal alkyne.

Materials:

  • ((4-(Methylsulfonyl)phenyl)ethynyl)trimethylsilane

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Brine

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve ((4-(methylsulfonyl)phenyl)ethynyl)trimethylsilane in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add a solution of TBAF (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route B: Sonogashira Coupling and Subsequent Deprotection

This two-step route first involves the formation of the carbon-carbon bond between an aryl halide and a protected alkyne, followed by the removal of the protecting group.

Step 1: Sonogashira Coupling

Materials:

  • 4-Iodo- or 4-Bromophenyl methyl sulfone

  • Ethynyltrimethylsilane

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene or DMF, anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-iodo- or 4-bromophenyl methyl sulfone in anhydrous toluene or DMF, add ethynyltrimethylsilane (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and CuI (0.1 equivalents).

  • Degas the mixture and then add anhydrous triethylamine (2.0 equivalents).

  • Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and stir under an inert atmosphere until the starting aryl halide is consumed, as monitored by TLC.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield ((4-(methylsulfonyl)phenyl)ethynyl)trimethylsilane.

Step 2: Deprotection

Materials:

  • ((4-(Methylsulfonyl)phenyl)ethynyl)trimethylsilane (from Step 1)

  • Potassium carbonate (K₂CO₃) or Potassium fluoride (KF)

  • Methanol (MeOH)

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • Dissolve the silylated intermediate in methanol.

  • Add potassium carbonate or potassium fluoride (2.0 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound. The choice between the two will depend on the specific requirements of the researcher, including the availability of starting materials, desired overall yield, and tolerance for multi-step procedures. Route A is a straightforward, single-step deprotection with a shorter reaction time, making it an attractive option if the silylated precursor is readily available. Route B, the Sonogashira coupling, provides a more versatile approach starting from a halogenated benzene derivative and generally results in high yields for the coupling step. However, it involves an additional deprotection step. Researchers should carefully consider these factors when selecting the most appropriate synthetic strategy for their needs.

References

Unveiling the Structural Landscape of 1-Ethynyl-4-(methylsulfonyl)benzene Derivatives: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. The crystal structure of a compound dictates its physical and chemical properties, influencing everything from solubility and stability to biological activity. This guide provides a comparative analysis of the crystal structures of derivatives of 1-Ethynyl-4-(methylsulfonyl)benzene, a scaffold of interest in medicinal chemistry and materials science. Due to the limited availability of crystallographic data for the parent compound, this guide focuses on a comparative analysis of three structurally related derivatives: 1-Ethynyl-4-(methylsulfanyl)benzene, 1-Ethynyl-4-methoxybenzene, and 1-Ethynyl-4-fluorobenzene. By examining the subtle yet significant differences in their crystal packing and intermolecular interactions, we can gain valuable insights into the structure-property relationships governing this class of compounds.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the three derivatives, providing a quantitative basis for comparison. The data has been sourced from the Cambridge Crystallographic Data Centre (CCDC).

Parameter1-Ethynyl-4-(methylsulfanyl)benzene1-Ethynyl-4-methoxybenzene1-Ethynyl-4-fluorobenzene
CCDC No. 234599234595122913
Chemical Formula C₉H₈SC₉H₈OC₈H₅F
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/c
a (Å) 11.023(2)7.648(2)13.913(3)
b (Å) 5.9160(10)12.189(3)5.9640(10)
c (Å) 12.441(3)7.784(2)7.2190(10)
α (°) 909090
β (°) 104.93(3)91.54(3)101.99(3)
γ (°) 909090
Volume (ų) 783.5(3)724.8(3)583.7(2)
Z 444
Calculated Density (g/cm³) 1.2611.2101.371

Experimental Protocols

The following sections outline the general methodologies for the synthesis, crystallization, and X-ray diffraction analysis of 4-substituted phenylacetylene derivatives, based on established literature procedures.

Synthesis of 4-Substituted Phenylacetylenes

A common and effective method for the synthesis of 4-substituted phenylacetylenes is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne with an aryl halide.

Materials:

  • Substituted 4-iodo- or 4-bromobenzene derivative

  • Ethynyltrimethylsilane or acetylene gas

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran, toluene)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the base to the flask.

  • Introduce the terminal alkyne (e.g., ethynyltrimethylsilane) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by techniques like TLC or GC-MS).

  • Upon completion, quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted phenylacetylene. If a trimethylsilyl protecting group is used, it can be removed using a mild base like potassium carbonate in methanol.

Crystallization of Small Organic Molecules

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. Several techniques can be employed, with the choice depending on the solubility and stability of the compound.

Common Crystallization Methods:

  • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. Loosely cover the container to allow for the slow evaporation of the solvent. Over time, as the solution becomes supersaturated, crystals may form.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Solvent Layering: Carefully layer a less dense solvent in which the compound is soluble on top of a denser solvent in which it is insoluble. The compound is dissolved in the top layer. Slow diffusion at the interface of the two solvents can lead to crystal growth.

X-ray Diffraction Data Collection and Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of X-rays, typically from a synchrotron or a laboratory X-ray source.

  • As the crystal is rotated, a diffraction pattern is collected on a detector.

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined against the experimental data to improve the accuracy of the atomic coordinates, displacement parameters, and other structural details.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the characterization of crystal structures of novel derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_analysis Structural Analysis Synthesis Chemical Synthesis (e.g., Sonogashira Coupling) Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Crystallization (e.g., Slow Evaporation) Purification->Crystallization DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution DataAnalysis Comparative Structural Analysis StructureSolution->DataAnalysis

Caption: Experimental workflow for crystal structure characterization.

Safety Operating Guide

Proper Disposal of 1-Ethynyl-4-(methylsulfonyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Ethynyl-4-(methylsulfonyl)benzene. This guide is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and environmental protection.

Immediate Safety and Hazard Assessment

Personal Protective Equipment (PPE) is mandatory. All handling of the compound and its waste must be conducted in a well-ventilated area, preferably within a chemical fume hood.

Hazard Classification (Anticipated)Precautionary Actions
Skin and Eye Irritant Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes.[1][2]
Respiratory Irritant Avoid inhaling dust or vapors. Use in a well-ventilated area or fume hood.[2][3]
Flammable Solid (Potential) Keep away from heat, sparks, open flames, and other ignition sources.[3]
Environmental Hazard Avoid release into the environment. Do not dispose of down the drain.[4][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical and must be managed through a licensed hazardous waste contractor.[3][5] Under no circumstances should this chemical or its waste be disposed of in the regular trash or down the sink.[4]

Step 1: Waste Collection and Segregation

  • Identify Waste: All materials contaminated with this compound, including unused product, reaction residues, contaminated filter paper, pipette tips, and gloves, must be treated as hazardous waste.

  • Use Designated Containers: Collect all waste in a designated, leak-proof, and chemically compatible container with a secure lid or cap.[3][4][5]

  • Segregate Waste: Keep this compound waste separate from other waste streams to prevent potentially hazardous reactions.[4]

Step 2: Container Labeling and Storage

  • Label Clearly: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[3][4][5]

  • Secure Storage: Keep the waste container securely closed except when adding waste. Store the container in a designated, well-ventilated, and secure area, such as a Satellite Accumulation Area (SAA), away from incompatible materials.[5]

Step 3: Professional Disposal

  • Engage Licensed Contractor: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[3][5] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Follow Institutional Protocols: Adhere to your organization's specific procedures for requesting a hazardous waste pickup, which may involve completing a form or using an online system.[3]

  • Recommended Disposal Method: The preferred method for this type of organic compound is high-temperature incineration in a permitted facility equipped with afterburners and scrubbers.[3][6]

Spill Management Protocol

In the event of a spill, the primary concerns are to prevent exposure and environmental contamination.

Spill SizeProcedure
Small Spill 1. Ensure the area is well-ventilated and eliminate ignition sources.[3] 2. Wearing appropriate PPE, carefully sweep or vacuum the solid material. Avoid generating dust .[1][3][6] 3. Collect the spilled material and any contaminated cleaning supplies into a designated hazardous waste container and label it appropriately.[1][3] 4. Clean the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials as hazardous waste.[3]
Large Spill 1. Evacuate the immediate area.[3] 2. Alert your laboratory supervisor and institutional EHS department immediately.[3] 3. Prevent entry into the affected area. 4. Allow only trained emergency response personnel to manage the cleanup.[3]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Professional Disposal cluster_2 Contingency: Spill start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always First spill Spill Occurs start->spill collect Collect Waste in Designated Container ppe->collect segregate Segregate from Other Waste Streams collect->segregate label_waste Label Container: 'Hazardous Waste' + Chemical Name segregate->label_waste store Store in Secure SAA label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs pickup Waste Collected by Licensed Contractor contact_ehs->pickup incinerate High-Temperature Incineration pickup->incinerate cleanup Execute Spill Cleanup Protocol spill->cleanup Immediate Action cleanup->collect

Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Ethynyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Ethynyl-4-(methylsulfonyl)benzene

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols and operational guidance for the handling and disposal of this compound (CAS No. 340771-31-5). The information is intended for trained research, scientific, and drug development professionals.

Hazard Identification and Summary

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, analysis of its functional groups (a terminal alkyne and a methylsulfonylbenzene moiety) and data from structurally similar compounds allows for a robust hazard assessment. Similar compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Harmful effects are also possible if the substance is swallowed or inhaled.[2][3] It is prudent to handle this compound as a flammable solid that may form combustible dust concentrations in the air.

Key Hazard Statements for Analogous Compounds:

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[2][3]

  • H228: Flammable solid.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this chemical. The following table summarizes the mandatory PPE required to minimize exposure.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant, powder-free gloves (e.g., Nitrile rubber).[4]Prevents skin contact and irritation.[1][2] Double-gloving is recommended for added protection.[5]
Eye/Face Protection Chemical splash goggles and a face shield.[6]Protects against dust particles, splashes, and unforeseen reactions. Standard safety glasses are insufficient.
Skin and Body Flame-retardant laboratory coat, long-sleeved clothing, and closed-toe shoes.[6][7]Ensures maximum skin coverage to prevent accidental contact with dust or spills.
Respiratory Use in a certified chemical fume hood is mandatory. If weighing outside a ventilated enclosure, a NIOSH-approved respirator with a particulate filter is required.[8][9]Minimizes inhalation of fine dust particles, which can cause respiratory tract irritation.[2][3]
Operational Plan: Step-by-Step Handling Protocol

Always handle this compound inside a certified chemical fume hood.

Preparation:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Confirm that an eyewash station and safety shower are accessible and unobstructed.[3]

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware) before introducing the chemical.

Weighing and Transfer:

  • Don all required PPE as specified in the table above.

  • Carefully open the container to avoid creating airborne dust.

  • Use a dedicated spatula to transfer the solid to a weigh boat. Perform this action slowly and close to the work surface to minimize dust.

  • Tightly cap the source container immediately after dispensing.

  • Transfer the weighed solid to the reaction vessel. If using a solvent, add it slowly to the solid to prevent splashing.

Post-Handling & Decontamination:

  • Wipe down the spatula and any contaminated surfaces with a damp cloth or towel, ensuring not to generate dust.

  • Remove gloves and dispose of them in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after the procedure is complete.[1]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Collect all contaminated materials, including gloves, weigh boats, bench paper, and any residual chemical, in a clearly labeled, sealed hazardous waste container.[10]

    • The label should include the full chemical name: "this compound" and associated hazard warnings.[10]

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a designated "Halogenated" or "Non-Halogenated" Organic Waste container, depending on the solvents used.[10]

    • Do not mix with other waste streams unless compatibility has been confirmed.[10]

  • Container Disposal:

    • Empty containers must be handled like the product itself. Do not rinse into the sanitary sewer. Triple-rinse with a suitable organic solvent, collecting the rinsate as hazardous liquid waste.

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[11][12]

Workflow for Safe Handling and Disposal

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase cluster_final 4. Final Disposal risk_assessment Conduct Risk Assessment ppe_selection Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_selection setup_workspace Prepare Fume Hood & Emergency Equipment ppe_selection->setup_workspace weigh_transfer Weigh & Transfer Chemical setup_workspace->weigh_transfer cap_reagent Securely Cap Source Container weigh_transfer->cap_reagent perform_reaction Perform Experiment cap_reagent->perform_reaction decontaminate Decontaminate Surfaces & Tools perform_reaction->decontaminate segregate_waste Segregate Solid & Liquid Waste decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe ehs_disposal Dispose Waste via EHS Office segregate_waste->ehs_disposal wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.